Fmoc-D-His(Fmoc)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXFPFCUZKREB-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679580 | |
| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200926-18-7 | |
| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-His(Fmoc)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Nα,N(im)-bis(9-fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-His(Fmoc)-OH), a derivative of D-histidine utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-histidine, into peptide sequences is a key strategy for enhancing their proteolytic stability, a crucial attribute for the development of peptide-based therapeutics.[1] This document will delve into the unique characteristics of this compound, its applications, and detailed experimental protocols, offering valuable insights for professionals in peptide chemistry and drug development.
Core Compound Specifications
| Property | Value |
| CAS Number | 98929-98-7 (L-form) |
| Molecular Formula | C₃₆H₂₉N₃O₆ |
| Molecular Weight | 599.63 g/mol |
The Challenge of Histidine in Peptide Synthesis
The synthesis of peptides containing histidine residues is notoriously challenging due to the imidazole side chain, which can lead to significant racemization during the coupling step. The lone pair of electrons on the imidazole's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This results in the formation of an achiral intermediate and a subsequent loss of stereochemical integrity, which can drastically alter the biological activity of the final peptide. To mitigate this, protection of the imidazole side chain is essential.
This compound: A Unique Protection Strategy
This compound employs the fluorenylmethyloxycarbonyl (Fmoc) group for the protection of both the α-amino group and the imidazole nitrogen.[2] This strategy offers a distinct advantage: the simultaneous cleavage of both Fmoc groups under standard basic conditions, typically with a 20% piperidine solution in dimethylformamide (DMF).[2][3] This simplifies the deprotection steps within each cycle of SPPS.[2]
However, this lack of orthogonality is also its primary limitation. The premature deprotection of the imidazole side chain exposes it to potential side reactions in subsequent coupling steps, making this compound generally more suitable for the synthesis of short peptides or for introducing a D-histidine residue near the N-terminus.[3][4]
Comparative Analysis of D-Histidine Derivatives
The choice of protecting group for the histidine side chain significantly impacts the level of racemization. While specific quantitative data for this compound is scarce due to its limited application, a comparative analysis with other commonly used protected histidine derivatives provides valuable context.
| Fmoc-Histidine Derivative | Coupling Conditions | % D-Isomer Formation (Racemization) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8%[4] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6%[4] |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18% |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81% |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | < 0.3% |
Data presented is for the L-enantiomer but provides a strong indication of the relative stability of the protecting groups.
As the data indicates, derivatives with imidazole nitrogen protection that is stable to the coupling conditions, such as Fmoc-His(Boc)-OH, demonstrate significantly lower levels of racemization. The electron-withdrawing nature of the Boc group on the imidazole ring reduces its basicity, thereby suppressing the intramolecular base-catalyzed racemization.
Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-protected amino acids in manual solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Rink Amide for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Step 1: Resin Swelling
-
Place the desired amount of resin into a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes at room temperature.[5]
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5 minutes and drain.[3]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
Step 3: Amino Acid Coupling (Incorporation of this compound)
-
In a separate vial, dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.[2][5]
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for a short period (e.g., 1-2 minutes).[2][5]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[2]
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test indicates complete coupling.[2]
-
After completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[3]
Step 4: Subsequent Deprotection and Coupling Cycles
Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence. It is crucial to remember that after the initial deprotection of the resin following the coupling of this compound, the imidazole side chain of the D-histidine residue will be unprotected.
Step 5: Final Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.[2]
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[2]
-
Wash the peptide pellet with cold ether two more times.[3]
-
Dry the crude peptide pellet under vacuum.[2]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Visualizations
The following diagrams illustrate the key workflows and chemical relationships in the context of using this compound in peptide synthesis.
Applications in Drug Development
The incorporation of D-histidine into peptides can significantly enhance their therapeutic potential. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1] Histidine-rich peptides themselves have diverse biological activities, including antimicrobial and endosomal escape properties, which are valuable in drug delivery systems.[6][7] The imidazole side chain of histidine can also be involved in metal ion coordination and can play a role in the biological activity of peptides.[1] Therefore, the synthesis of peptides containing D-histidine is a critical area of research for the development of more stable and effective peptide-based drugs.
Conclusion
This compound offers a unique strategy for the incorporation of D-histidine in SPPS, characterized by the simultaneous deprotection of both the α-amino and imidazole-protecting groups. While this simplifies the synthesis workflow, the resulting unprotected imidazole side chain in subsequent steps necessitates careful consideration and limits its application primarily to shorter peptides. For syntheses requiring high chiral purity, especially for longer and more complex peptides, alternative D-histidine derivatives with more robust side-chain protection, such as Fmoc-D-His(Boc)-OH, are generally recommended to minimize the risk of racemization. A thorough understanding of the chemical properties and limitations of this compound is crucial for its successful application in the synthesis of D-histidine-containing peptides for research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
Nα,Nτ-bis-Fmoc-D-histidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties and applications of Nα,Nτ-bis-Fmoc-D-histidine, a crucial building block in modern peptide synthesis and drug development. This document details its physicochemical characteristics, provides established experimental protocols for its use, and outlines its significance in the synthesis of complex peptides.
Core Properties
Nα,Nτ-bis-Fmoc-D-histidine is a derivative of the amino acid D-histidine, where both the alpha-amino group (Nα) and the tele-nitrogen (Nτ) of the imidazole side chain are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy offers unique advantages in solid-phase peptide synthesis (SPPS), primarily in minimizing side reactions associated with the unprotected imidazole ring.
Physicochemical Characteristics
A summary of the key quantitative data for Nα,Nτ-bis-Fmoc-D-histidine is presented in the table below, alongside data for related compounds for comparative analysis.
| Property | Nα,Nτ-bis-Fmoc-D-histidine | Nα,Nτ-bis-Fmoc-L-histidine | Nα-Fmoc-D-histidine |
| Molecular Formula | C₃₆H₂₉N₃O₆[1] | C₃₆H₂₉N₃O₆[2] | C₂₁H₁₉N₃O₄[3][4] |
| Molecular Weight | 599.63 g/mol [5] | 599.6 g/mol [2] | 377.4 g/mol [3][4] |
| Appearance | White powder[1] | White to off-white powder[2] | Off-white solid[3] |
| Melting Point | 144-155 °C[5] | 135 - 155 °C[2] | >128 °C (dec.)[4] |
| Optical Rotation | [a]D20 = +5 ± 1º (c=1 in DMF)[1] | [a]D20 = -5 ± 2 ° (C=4 in DMF)[2] | Not available |
| Purity | ≥ 98% (TLC)[1] | ≥ 98% (HPLC)[2] | ≥ 99% (HPLC)[3] |
Solubility
The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of peptide coupling reactions.[6] Nα,Nτ-bis-Fmoc-D-histidine, with its two bulky Fmoc groups, can present solubility challenges due to π-π stacking and intermolecular aggregation.[6] It is generally slightly soluble in common organic solvents used in peptide synthesis.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Slightly soluble | Sonication or gentle warming may be required to aid dissolution.[6] |
| Dimethyl sulfoxide (DMSO) | Soluble (~25 mg/mL) | Sonication is often required.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Expected to be similar to DMF | A good alternative solvent for SPPS.[7] |
| Dichloromethane (DCM) | Poorly soluble | Not a primary solvent for dissolution. |
Experimental Protocols
The following protocols are adapted from established procedures for the use of Fmoc-protected amino acids, particularly Fmoc-His(Fmoc)-OH, in solid-phase peptide synthesis. These can be applied to Nα,Nτ-bis-Fmoc-D-histidine with minor adjustments as needed.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The iterative cycle of SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Resin Swelling
Objective: To swell the solid support resin to allow for efficient diffusion of reagents.
Methodology:
-
Place the desired amount of resin (e.g., Rink Amide resin) into a reaction vessel.
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).
-
Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[8]
-
Drain the solvent from the reaction vessel.
Nα-Fmoc Deprotection
Objective: To remove the temporary N-terminal Fmoc protecting group to expose the free amine for the next coupling step.
Methodology:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for an initial 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for another 15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
Coupling of Nα,Nτ-bis-Fmoc-D-histidine
Objective: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Nα,Nτ-bis-Fmoc-D-histidine.
Methodology:
-
In a separate vial, dissolve Nα,Nτ-bis-Fmoc-D-histidine (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.[8]
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[8]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[8]
-
Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.[8]
Caption: Workflow for the coupling of Nα,Nτ-bis-Fmoc-D-histidine.
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the solid support and remove all side-chain protecting groups.
Methodology:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum for at least 2 hours.
-
Prepare a cleavage cocktail appropriate for the resin and the other amino acid side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[8] The choice of scavengers is critical to prevent side reactions.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Spectroscopic Data
Applications in Research and Drug Development
Nα,Nτ-bis-Fmoc-D-histidine is a valuable reagent for the synthesis of peptides containing D-histidine, which can be crucial for several reasons:
-
Enhanced Stability: Incorporation of D-amino acids can increase the resistance of peptides to enzymatic degradation, prolonging their in vivo half-life.
-
Modified Biological Activity: The stereochemistry of amino acids can significantly impact the biological activity of a peptide, and the use of D-histidine can lead to novel therapeutic properties.
-
Structural Probes: D-amino acids can be used to probe the structural requirements of peptide-receptor interactions.
The dual Fmoc protection on the histidine residue helps to prevent side reactions such as racemization at the α-carbon and alkylation of the imidazole ring during synthesis, leading to a purer final product.[9] This is particularly important in the synthesis of complex, long-chain peptides where the cumulative effect of small side reactions can significantly reduce the overall yield and purity.
Conclusion
Nα,Nτ-bis-Fmoc-D-histidine is a specialized yet essential amino acid derivative for peptide chemists engaged in the synthesis of peptides with enhanced stability and unique biological activities. While its solubility can pose a challenge, the use of appropriate solvents and techniques allows for its effective incorporation into peptide chains. The dual Fmoc protection strategy provides a robust method for minimizing side reactions, ensuring the synthesis of high-purity peptides for research, and the development of novel peptide-based therapeutics.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. FMOC-D-HIS-OH | 157355-79-8 [chemicalbook.com]
- 5. FMOC-D-HIS(FMOC)-OH | 200926-18-7 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
The Strategic Imperative of Fmoc Protecting Groups for Histidine in Peptide Synthesis: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the successful synthesis of peptides is paramount. Among the proteinogenic amino acids, histidine presents a unique and significant challenge in solid-phase peptide synthesis (SPPS) due to the reactivity of its imidazole side chain. This technical guide provides a comprehensive overview of the critical role of 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for histidine, focusing on minimizing side reactions, particularly racemization, and ensuring the synthesis of high-purity peptides.
The primary complication arising from the unprotected imidazole ring of histidine during peptide synthesis is its propensity to catalyze the racemization of the α-carbon.[1][2][3] The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[3][4] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, severely compromising the stereochemical integrity and biological activity of the final peptide.[2][3][4] To mitigate this and other side reactions, a variety of Fmoc-based protecting groups have been developed for the histidine side chain, each with distinct advantages and applications.
Commonly Used Fmoc-Histidine Protecting Groups: A Comparative Analysis
The selection of an appropriate side-chain protecting group for Fmoc-histidine is a critical decision that balances the suppression of racemization, ease of use, and compatibility with the overall synthesis strategy. The most widely used derivatives include those with Trityl (Trt), tert-Butoxycarbonyl (Boc), and Fmoc protecting groups.
Fmoc-His(Trt)-OH: The Workhorse with Caveats
The trityl (Trt) group is a bulky protecting group attached to the τ-nitrogen of the imidazole ring.[1][5] It is widely used due to its stability under the basic conditions required for Nα-Fmoc removal and its lability during the final acidolytic cleavage from the resin.[5] While it effectively prevents side-chain acylation, its position on the τ-nitrogen offers only minor suppression of racemization, which is primarily catalyzed by the π-nitrogen.[6][7]
Fmoc-His(Boc)-OH: Superior Racemization Suppression
The tert-butyloxycarbonyl (Boc) group on the imidazole side chain significantly reduces the basicity of the ring through the electron-withdrawing nature of the urethane group.[2] This leads to a marked decrease in the incidence of racemization, even at elevated temperatures often employed in microwave-assisted SPPS.[2][6] The Boc group is stable to the piperidine treatment for Nα-Fmoc removal and is cleaved simultaneously with other acid-labile protecting groups during the final TFA cocktail treatment.[8]
Fmoc-His(Fmoc)-OH: A Strategic Choice for Specific Applications
In this derivative, an Fmoc group protects both the α-amino group and the imidazole side chain.[9][10] A key feature is that the side-chain Fmoc group is removed concurrently with the Nα-Fmoc group during piperidine treatment.[10][11] This makes Fmoc-His(Fmoc)-OH suitable for synthesizing short peptides or for incorporating histidine near the N-terminus.[10][11] However, the unprotected imidazole ring in subsequent coupling steps can lead to side reactions.[10]
Quantitative Data on Racemization
The choice of protecting group has a quantifiable impact on the level of D-isomer formation. The following tables summarize experimental data comparing the performance of different Fmoc-histidine derivatives under various conditions.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference(s) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [2][6] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [2][6] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | [2][6] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | [2][6] |
| Table 1: Comparison of D-Isomer Formation in the Synthesis of Liraglutide. |
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference(s) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 2.88 | [12] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 1.29 | [12] |
| Table 2: Comparison of D-Isomer Formation in the Synthesis of Beta-Amyloid (1-42). |
| Derivative | Pre-activation Time | Racemization (%) | Reference(s) |
| Fmoc-His(Trt)-OH | 0 min | 1.0 | [2] |
| Fmoc-His(Trt)-OH | 5 min | 7.8 | [13] |
| Fmoc-His(MBom)-OH | 5 min | 0.3 | [13] |
| Table 3: Impact of Pre-activation Time on Racemization. |
Visualizing Key Processes
To further elucidate the critical aspects of histidine protection in Fmoc-SPPS, the following diagrams illustrate the mechanism of racemization and a general experimental workflow.
Experimental Protocols
Detailed and optimized protocols are essential for the successful incorporation of histidine residues while minimizing side reactions.
Protocol 1: Manual Coupling of Fmoc-His(Boc)-OH
This protocol is designed for the manual coupling of Fmoc-His(Boc)-OH onto a resin-bound peptide chain with a free N-terminal amine.[2][12]
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature. Drain the piperidine solution. Repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times). Confirm the presence of a free primary amine with a Kaiser test (a positive result is indicated by a blue color).[2][12]
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.[2] Alternatively, for a carbodiimide-based activation, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF, then add Diisopropylcarbodiimide (DIC) (3-5 equivalents).[12] Immediately add the activated amino acid solution to the resin.
-
Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.[12]
-
Monitoring and Washing: Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[12]
Protocol 2: Nα-Fmoc Group Deprotection during SPPS
This is a repetitive step for the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[8]
-
Resin Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.
-
Fmoc Deprotection: Add a 20% (v/v) piperidine in DMF solution to the resin, ensuring complete submersion.
-
Agitation: Gently agitate the mixture for 5-10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Final Washing: Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Final Cleavage and Side-Chain Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group from histidine.[14]
-
Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14]
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
Other Potential Side Reactions
While racemization is the most significant challenge, other side reactions can occur with histidine-containing peptides. For instance, in sequences containing Asp-His, the aspartic acid residue can cyclize to a succinimide, particularly during acetylation or capping procedures.[15][16]
Conclusion
The judicious selection and application of Fmoc-protecting groups for histidine are critical for the successful solid-phase synthesis of peptides. While Fmoc-His(Trt)-OH is a commonly used reagent, its propensity for racemization necessitates careful control of coupling conditions. For syntheses where high chiral purity is paramount, particularly when using elevated temperatures or for long and complex peptides, derivatives such as Fmoc-His(Boc)-OH offer superior performance in minimizing racemization. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers can effectively navigate the challenges of incorporating histidine and achieve the synthesis of high-quality peptides for their research and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Bot Verification [merel.si]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
The Stereochemical Tightrope: A Technical Guide to Incorporating D-Histidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide therapeutics is a powerful strategy to enhance proteolytic stability and modulate biological activity. Among these, D-histidine presents a unique and formidable challenge in solid-phase peptide synthesis (SPPS). The inherent basicity of its imidazole side chain creates a high propensity for racemization, jeopardizing the stereochemical integrity of the final peptide. This technical guide provides an in-depth analysis of the challenges associated with D-histidine incorporation, offering practical solutions, detailed experimental protocols, and comparative data to navigate this synthetic hurdle.
The Core Challenge: Racemization of D-Histidine
The principal obstacle in the seamless incorporation of D-histidine is the high risk of epimerization at the α-carbon during the coupling step.[1] The basic π-nitrogen of the imidazole ring can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate and a subsequent loss of stereochemical purity.[1][2] This issue is particularly pronounced in Fmoc-based SPPS.
Several factors exacerbate the risk of racemization:
-
Choice of Coupling Reagent: Carbodiimide-based reagents, if used without racemization-suppressing additives, can lead to significant stereochemical scrambling.[3]
-
Reaction Temperature: Elevated temperatures, often employed to drive difficult couplings, can accelerate the rate of racemization.[2][4] Microwave-assisted SPPS, while efficient, requires careful temperature control to mitigate this risk.[5][6]
-
Base Used for Neutralization: The choice and concentration of the base used during the coupling step can significantly influence the extent of racemization.[2]
-
Side-Chain Protection: An unprotected or improperly protected imidazole side chain is a primary catalyst for racemization.[7][8]
Strategic Mitigation: Side-Chain Protection and Coupling Methodologies
The judicious selection of a side-chain protecting group for the imidazole moiety is the first line of defense against racemization. The choice is often dictated by the overall synthetic strategy (Fmoc or Boc) and the specific sequence.
Side-Chain Protecting Groups for D-Histidine
A comparative overview of commonly used side-chain protecting groups for histidine is presented below.
| Protecting Group | Nα-Strategy | Advantages | Disadvantages |
| Trityl (Trt) | Fmoc | Widely used and cost-effective for routine synthesis.[7] | Prone to racemization, especially with prolonged coupling times or in complex sequences.[7][9] |
| tert-Butyloxycarbonyl (Boc) | Fmoc | Offers superior suppression of racemization, particularly in high-temperature synthesis.[1][7] | Higher cost compared to Trt. |
| 2,4-Dinitrophenyl (Dnp) | Boc | Provides a robust and orthogonal protection strategy.[7] | Requires specific deprotection conditions (e.g., thiophenol).[7] |
| Methoxybenzyl (MBom) | Fmoc/Boc | Greatly reduces racemization.[10] | Can be challenging to remove. |
Optimized Coupling Reagents and Conditions
Minimizing racemization requires a synergistic approach of appropriate side-chain protection and optimized coupling conditions.
| Coupling Reagent/Additive | Key Considerations |
| Carbodiimides (DCC, DIC) + Additives (HOBt, Oxyma) | The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress racemization when using carbodiimides.[2][3] |
| Phosphonium/Aminium/Uronium Reagents (PyBOP, HBTU, HATU) | While efficient, these reagents can still cause some level of racemization and should be used with caution for histidine coupling.[3][9] |
| Temperature Control | Performing the coupling reaction at lower temperatures (e.g., 0°C to room temperature) is recommended to minimize racemization.[2][3] For microwave-assisted SPPS, lowering the coupling temperature from 80°C to 50°C can limit histidine racemization.[5][6] |
| Base Selection | The use of a less basic tertiary amine like collidine has been shown to reduce racemization compared to more commonly used bases like N,N-diisopropylethylamine (DIPEA).[2] |
A study comparing the use of Fmoc-His(Trt)-OH with unprotected Fmoc-His-OH found that the protected version led to 4% racemization, while the unprotected version resulted in 2.5% D-His formation, though the latter is incompatible with certain coupling reagents.[9] Another study reported that using DIC/Oxyma for Fmoc-His-OH coupling resulted in 1.8% racemization.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of D-histidine with a focus on minimizing racemization.
General SPPS Workflow
The overall workflow for solid-phase peptide synthesis provides a framework for the specific protocols involving D-histidine.
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Low-Racemization Coupling of Fmoc-D-His(Boc)-OH
This protocol is recommended for sequences where minimizing racemization is critical.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Activation: In a separate vessel, pre-dissolve Fmoc-D-His(Boc)-OH (3-4 equivalents relative to resin loading) and an aminium/uronium coupling reagent like HBTU (3-4 eq.) with an additive like HOBt (3-4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) and allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the temperature can be cautiously raised to 50°C.[1]
-
Washing: Wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle.[1]
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative method such as the ninhydrin test.[1]
Protocol 2: Coupling of Fmoc-D-His(Trt)-OH with Carbodiimide Activation
This protocol is a more cost-effective option for less sensitive sequences.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: Dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF. In a separate container, dissolve diisopropylcarbodiimide (DIC) (3 eq.) in DMF.
-
Coupling Reaction: Add the DIC solution to the amino acid/HOBt solution and immediately add the combined solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.[1]
-
Washing: Wash the resin as described in Protocol 1. The diisopropylurea (DIU) byproduct is soluble in DMF and will be washed away.[1]
Mechanism of Racemization and Troubleshooting
The underlying chemical mechanism of histidine racemization provides a basis for troubleshooting failed or impure syntheses.
Mechanism of histidine racemization during SPPS coupling.
When encountering low yields or purity in D-histidine-containing peptides, a systematic approach to troubleshooting is essential.
Troubleshooting guide for D-histidine incorporation.
Analytical Validation of D-Histidine Incorporation
Confirming the stereochemical integrity of the final peptide is a critical quality control step. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Principle | Primary Application | Sensitivity |
| LC-MS with Chiral Derivatization (e.g., Marfey's Reagent) | Peptide hydrolysis, derivatization of amino acids with a chiral reagent, followed by LC-MS analysis to separate and quantify diastereomers.[11][12] | Quantitative analysis of D/L amino acid ratios.[11] | High (picomole to femtomole range).[11] |
| Chiral HPLC-MS | Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS detection.[11] | Quantitative analysis of D/L amino acid ratios.[11] | High (picomole to femtomole range).[11] |
| Gas Chromatography (GC) on a Chiral Phase | After hydrolysis and derivatization, the enantiomers are separated on a chiral GC column.[13] | Quantitative determination of D-histidine content.[13] | High. |
| Enzymatic Digestion followed by Mass Spectrometry | The use of stereospecific enzymes can help identify the presence of D-amino acids.[12] | Qualitative and quantitative analysis of racemization. | Moderate to High. |
A gas chromatographic method has been described for the determination of small amounts of D-histidine, where histidine is degraded to aspartic acid, derivatized, and then separated on a chiral stationary phase.[13] This method has been used to measure racemization levels of around 5%.[13]
Conclusion
The successful incorporation of D-histidine in SPPS is a testament to a well-planned synthetic strategy. The primary challenge of racemization can be effectively managed through the careful selection of side-chain protecting groups, optimized coupling methodologies, and stringent temperature control. For syntheses where stereochemical purity is paramount, the use of Fmoc-D-His(Boc)-OH is highly recommended.[7] Post-synthesis, rigorous analytical validation is essential to confirm the stereochemical integrity of the final peptide. By understanding the underlying chemical principles and employing the strategies outlined in this guide, researchers can confidently incorporate D-histidine to create novel and robust peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of Fmoc-D-His(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine residues into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The unique imidazole side chain of histidine, while crucial for the biological activity of many peptides, presents a significant hurdle due to its propensity to induce racemization. This technical guide provides a comprehensive overview of the mechanism of action of Fmoc-D-His(Fmoc)-OH, a specialized histidine derivative designed to mitigate this issue, while also exploring its inherent limitations.
The Challenge of Histidine Racemization in SPPS
The primary difficulty in incorporating histidine into a peptide sequence is the prevention of racemization at the α-carbon. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide.[1][2] This side reaction is particularly pronounced during the coupling step, especially with prolonged pre-activation times and the use of certain coupling reagents.[3]
Mechanism of Action of this compound
This compound, or Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-D-histidine, employs two Fmoc protecting groups: one on the α-amino group (Nα) and another on the τ-nitrogen of the imidazole side chain (Nτ). The primary function of these groups is to shield the respective nitrogen atoms from participating in unwanted reactions during peptide synthesis.
The Fmoc group on the α-amino group serves as the temporary protecting group, which is cleaved at each cycle of SPPS to allow for the elongation of the peptide chain. The Fmoc group on the imidazole side chain is intended to be a permanent protecting group that prevents the side chain from catalyzing racemization and other side reactions. The electron-withdrawing nature of the side-chain Fmoc group reduces the basicity of the imidazole nitrogen, thereby suppressing the abstraction of the α-proton and minimizing racemization.[1]
However, a significant characteristic of this compound is the lability of both Fmoc groups under the same basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF), used for Nα-Fmoc removal.[4] This simultaneous deprotection of both the α-amino and the side-chain imidazole nitrogen is a double-edged sword. While it simplifies the deprotection step within a single cycle, it leaves the histidine side chain unprotected in subsequent coupling steps, potentially leading to side reactions if the histidine is not located at the N-terminus.[4] Consequently, the use of this compound is generally recommended for the introduction of histidine at the N-terminal position or in the synthesis of short peptides.[4]
Comparative Racemization Data of Histidine Derivatives
While direct quantitative data for this compound is limited due to its specific applications, the following table provides a comparative overview of D-isomer formation for other commonly used histidine derivatives. This data underscores the importance of side-chain protection in suppressing racemization. The use of protecting groups on the imidazole nitrogen, such as Boc and MBom, significantly reduces the level of racemization compared to the commonly used Trityl group.
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | 50°C, 10 min (DIC/Oxyma) | 6.8%[4] |
| Fmoc-His(Boc)-OH | 50°C, 10 min (DIC/Oxyma) | 0.18%[4] |
| Fmoc-His(Trt)-OH | 90°C, 2 min (DIC/Oxyma) | >16%[4] |
| Fmoc-His(Boc)-OH | 90°C, 2 min (DIC/Oxyma) | 0.81%[4] |
| Fmoc-His(Trt)-OH | 5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA) | 7.8%[3] |
| Fmoc-His(MBom)-OH | 5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA) | 0.3%[3] |
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of this compound in manual Fmoc-SPPS.
Resin Preparation
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.
-
Drain the DMF.
Nα-Fmoc Deprotection
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
This compound Coupling
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture. To minimize racemization, avoid prolonged pre-activation; add the activated amino acid solution to the resin immediately.[1]
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.
Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Subsequent Cycles and Final Cleavage
-
For the addition of the next amino acid, repeat the deprotection (Step 2) and coupling (Step 3) steps. Note that after the deprotection of the coupled this compound, the imidazole side chain will be unprotected.
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM).
-
Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[1]
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
Visualizations
Caption: Structure of this compound.
Caption: Histidine racemization pathway.
Caption: SPPS workflow for peptide synthesis.
Caption: Base-induced Fmoc deprotection.
References
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough exploration of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant methodology for the chemical synthesis of peptides. This powerful technique has become a cornerstone of peptide research and development, facilitating the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1] This document delves into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][2] The synthesis progresses from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this method is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy is a key advantage, as it allows for the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]
The synthesis cycle consists of three primary steps that are repeated for each amino acid addition:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically accomplished by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4][5] The deprotection reaction proceeds via a β-elimination mechanism.[1]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent side reactions in the subsequent coupling step.[1]
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated and then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[1] This reaction is facilitated by a coupling reagent.[1][6]
This cyclical process is continued until the desired peptide sequence is assembled. The entire process can be broken down into four main stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]
Experimental Protocols
Resin Preparation and First Amino Acid Loading
The choice of resin is a critical first step as it dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide) and influences the overall success of the synthesis.[1][7]
Table 1: Common Resins for Fmoc-SPPS
| Resin Type | C-Terminal Functionality | Recommended Use |
| Wang Resin | Carboxylic Acid | Peptides with a C-terminal carboxyl group.[4][7] |
| Rink Amide Resin | Amide | Peptides with a C-terminal amide group.[4][7] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Useful for creating macrocyclic peptides and when the C-terminus is a carboxylic acid.[7] |
Protocol for Resin Swelling and First Amino Acid Loading (Manual Synthesis):
-
Resin Swelling:
-
Weigh out the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a reaction vessel.[7]
-
Add a suitable solvent such as DMF or dichloromethane (DCM) (approximately 10 mL per gram of resin).[8]
-
Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[8] After the specified time, drain the solvent.[7]
-
-
First Amino Acid Loading (Example with 2-Chlorotrityl Chloride Resin):
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).[3]
-
Add this solution to the swollen resin and stir the mixture for 30 to 60 minutes at room temperature.[3]
-
Wash the resin with DMF (two to three times).[3]
-
To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol (MeOH)/DIPEA (80:15:5) and mix for 15 minutes.[3]
-
Filter and wash the resin three times with DMF and DCM.[3]
-
Peptide Chain Elongation Cycle
This cyclical process involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Protocol for a Single Elongation Cycle:
-
Fmoc Deprotection:
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[5][8]
-
Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.[8]
-
Immediately add the activated amino acid solution to the deprotected resin.[8]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[8] The progress of the coupling reaction can be monitored.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[5]
-
Repeat this cycle until all amino acids in the desired sequence have been added.
Table 2: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Description |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used and efficient coupling reagent.[9] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reacts faster than HBTU with less epimerization.[10] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | One of the first coupling reagents used, highly effective but the byproduct is insoluble.[9][10] |
| DIC (N,N'-Diisopropylcarbodiimide) | Used in solid-phase synthesis as its urea byproduct is more soluble than that of DCC.[10] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble coupling reagent suitable for reactions in aqueous or mixed-aqueous solvents.[9] |
Cleavage and Final Deprotection
The final step in the synthesis is to cleave the peptide from the resin and remove the side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[4][11]
Table 3: Common Cleavage Cocktails
| Cleavage Cocktail | Composition | Use |
| TFA/TIS/Water | 95:2.5:2.5 | A general, non-malodorous cleavage cocktail suitable for most sequences.[4][8][11] |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A more complex mixture used for sequences containing sensitive residues.[8][11] |
Protocol for Cleavage and Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM, and then dry the resin.[5]
-
Add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[8]
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.[8]
Peptide Precipitation, Purification, and Analysis
The crude peptide is then precipitated, purified, and analyzed to ensure its identity and purity.
Protocol for Peptide Precipitation:
-
Combine the filtrates from the cleavage step.[8]
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[5][8]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[5][8]
Purification and Analysis:
The crude peptide product contains impurities that must be removed.[2][12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for both the analysis and purification of synthetic peptides.[2][13]
-
Purification: Preparative RP-HPLC is used to isolate the target peptide from impurities.[12]
-
Analysis: Analytical RP-HPLC is used to determine the purity of the final peptide product.[2][13] Mass spectrometry (e.g., MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide.[13]
Visualizing the Workflow and Chemistry
To better illustrate the processes involved in Fmoc-SPPS, the following diagrams have been generated using the DOT language.
Caption: High-level workflow of Fmoc solid-phase peptide synthesis.
Caption: Simplified mechanism of Fmoc deprotection by piperidine.
Caption: General overview of the amino acid coupling step.
Conclusion
Fmoc solid-phase peptide synthesis is a robust and versatile technique that has revolutionized the field of peptide chemistry. Its widespread adoption is a testament to its efficiency and the high purity of the peptides it can produce.[4] By understanding the core principles and meticulously following optimized protocols for each stage of the synthesis, researchers can successfully synthesize a wide range of peptides for various scientific and therapeutic applications. Careful selection of resins, coupling reagents, and cleavage conditions, coupled with rigorous purification and analysis, are paramount to achieving high-quality synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. waters.com [waters.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Histidine Side Chain Protection
For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a significant hurdle. The unique imidazole side chain of histidine, while crucial for the biological activity of many peptides, is also a primary source of side reactions and racemization during solid-phase peptide synthesis (SPPS). Effective protection of this side chain is paramount to ensure the stereochemical integrity and purity of the final peptide product. This in-depth technical guide provides a comprehensive overview of the core principles of histidine side chain protection, a comparative analysis of common protecting groups, detailed experimental protocols, and a guide to troubleshooting common issues.
The nucleophilic nature of the imidazole ring's π-nitrogen can lead to undesirable N-acylation during coupling steps, while its basicity can catalyze the epimerization of the activated C-terminal amino acid, leading to racemization.[1] The choice of a suitable protecting group for the histidine side chain is therefore a critical decision, heavily influencing the success of the synthesis. This choice is primarily dictated by the overall synthetic strategy, most notably whether Fmoc- or Boc-based chemistry is employed.
Comparative Analysis of Histidine Protecting Groups
The ideal protecting group for the histidine side chain should be stable throughout the synthesis, prevent racemization, be readily cleaved under conditions that do not degrade the peptide, and be compatible with other protecting groups used in the synthesis. The following tables provide a quantitative comparison of the most commonly used protecting groups for the histidine side chain.
| Protecting Group | Structure | Nα-Protection Strategy | Stability to Piperidine (Fmoc Deprotection) | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Triphenylmethyl | Fmoc | Stable[2] | Strong acid (e.g., 95% TFA)[3][4] | Widely used, cost-effective for routine synthesis.[1] | Prone to racemization, especially with long coupling times.[5] The released trityl cation can cause side reactions.[3] |
| tert-Butoxycarbonyl (Boc) | tert-Butoxycarbonyl | Fmoc/Boc | Partially labile[6] | Acid (e.g., TFA) | Significantly suppresses racemization.[5] | Not fully stable to repeated piperidine treatments in Fmoc-SPPS.[6] |
| 2,4-Dinitrophenyl (DNP) | 2,4-Dinitrophenyl | Boc | Stable | Thiolysis (e.g., thiophenol)[7][8] | Robust protection, orthogonal to acid-labile groups.[1] Electron-withdrawing nature suppresses racemization.[5] | Requires a separate, often odorous, deprotection step.[7] |
| Tosyl (Tos) | p-Toluenesulfonyl | Boc | Stable | Strong acid (e.g., HF) or HOBt[9] | Relatively inexpensive. | Prone to side reactions and racemization.[5] Can be labile to HOBt used in coupling reactions.[9] |
| Benzyloxymethyl (Bom) | Benzyloxymethyl | Boc | Stable | Strong acid (e.g., HBr/TFA, HF) or catalytic hydrogenolysis[9] | Effective at suppressing racemization.[9] | Can be difficult to prepare, leading to higher cost.[9] Cleavage can generate formaldehyde, leading to side products. |
| tert-Butoxymethyl (Bum) | tert-Butoxymethyl | Fmoc | Stable | Mild acidolysis | Suppresses racemization. | Cleavage can generate formaldehyde. |
Quantitative Comparison of Racemization Levels
The extent of racemization is a critical parameter when selecting a histidine protecting group, particularly for the synthesis of long or complex peptides where stereochemical purity is essential.
| Protecting Group Derivative | Coupling Reagent | D-His Formation (%) | Reference |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIEA | 2.5 - 10 | [5] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | < 1 | [10] |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIEA | < 0.5 | [5] |
| Boc-His(DNP)-OH | DCC/HOBt | Low (qualitative) | [5] |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | Not detected |
Experimental Protocols
Protocol 1: Introduction of the Trityl (Trt) Group on Fmoc-His-OH
This protocol describes the synthesis of Fmoc-His(Trt)-OH.
Materials:
-
Fmoc-His-OH
-
Trityl chloride (Trt-Cl)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-His-OH in anhydrous DCM.
-
Add 1.0-1.2 equivalents of TEA or DIPEA to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.[1]
Protocol 2: Cleavage of the Trityl (Trt) Group from a Peptide-Resin
This protocol describes the final cleavage and deprotection of a peptide containing a His(Trt) residue.
Materials:
-
Peptide-resin containing His(Trt)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS is a scavenger for the released trityl cations.
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). A characteristic yellow color indicates the formation of the trityl cation.[3]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11][12]
Protocol 3: Introduction of the 2,4-Dinitrophenyl (DNP) Group on Boc-His-OH
This protocol describes the synthesis of Boc-His(DNP)-OH.
Materials:
-
Boc-His-OH
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate
-
Water/Dioxane or Water/Ethanol mixture
Procedure:
-
Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.
-
Add a solution of FDNB in a miscible organic solvent (e.g., ethanol or dioxane).
-
Stir the reaction mixture vigorously at room temperature for several hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Boc-His(DNP)-OH.[1]
Protocol 4: Removal of the 2,4-Dinitrophenyl (DNP) Group from a Peptide-Resin
This protocol describes the orthogonal deprotection of a His(DNP) residue on the solid support.
Materials:
-
Peptide-resin containing His(DNP)
-
Thiophenol
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.[1]
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature.[1]
-
Filter the resin and wash thoroughly with DMF to remove the cleaved DNP group and reagents.
-
Wash the resin with DCM and methanol.
-
Dry the resin under vacuum before proceeding with the next synthesis step or final cleavage.[7]
Signaling Pathways, Experimental Workflows, and Logical Relationships
Mechanism of Histidine Racemization
The imidazole side chain of histidine can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers.
Caption: Mechanism of histidine racemization during peptide synthesis.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) with Protected Histidine
The incorporation of a protected histidine residue follows the standard SPPS cycle of deprotection, activation, and coupling.
Caption: General workflow for incorporating a protected histidine in SPPS.
Decision Tree for Selecting a Histidine Protecting Group
The choice of protecting group depends on several factors, including the synthesis strategy, the risk of racemization, and the need for orthogonal deprotection.
Caption: Decision tree for selecting a histidine side chain protecting group.
Conclusion
The successful synthesis of histidine-containing peptides is a testament to the careful selection and application of side chain protecting groups. While Trt remains a workhorse for routine Fmoc-SPPS, the superior racemization suppression offered by Boc protection makes it an invaluable tool for more challenging syntheses. In the realm of Boc-SPPS, DNP provides a robust and orthogonal protection strategy. A thorough understanding of the principles outlined in this guide, coupled with careful optimization of reaction conditions, will empower researchers to confidently tackle the synthesis of complex histidine-containing peptides, paving the way for new discoveries in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Fmoc-D-His(Fmoc)-OH: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-His(Fmoc)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). A thorough understanding of these properties is paramount for the successful synthesis of high-purity peptides containing D-histidine. This document outlines the solubility of this compound in common organic solvents, details its stability under various conditions, and provides experimental protocols for its handling and analysis.
Core Concepts: The Challenge of this compound
The introduction of D-amino acids into peptide sequences can significantly enhance their proteolytic stability and biological activity. This compound is a key building block for this purpose. However, its two bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting groups present significant challenges in terms of solubility.[1] These large aromatic groups can lead to π-π stacking and intermolecular aggregation, which hinders effective solvation and can impede coupling efficiency during peptide synthesis.[1]
The stability of the side-chain Fmoc group on the imidazole ring is another critical consideration. This group is labile under the same basic conditions used to remove the Nα-Fmoc group, typically a solution of piperidine in dimethylformamide (DMF). This intentional lability means the side-chain protection is removed at each deprotection step. While this can be advantageous for the synthesis of short peptides where side-chain protection in the final product is not needed, it can also lead to side reactions on the unprotected imidazole nitrogen in subsequent coupling steps. Furthermore, the stability of the chiral center is a concern, as histidine derivatives are known to be susceptible to racemization, especially under harsh basic conditions or at elevated temperatures.[2][3]
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, the following table summarizes available information for the closely related L-isomer, Fmoc-L-His(Fmoc)-OH, and other relevant Fmoc-histidine derivatives. This data provides a valuable starting point for solvent selection. It is important to note that sonication or gentle warming may be required to achieve dissolution.[1]
| Compound | Solvent | Solubility | Notes |
| Fmoc-L-His(Fmoc)-OH | Dimethyl sulfoxide (DMSO) | ~25 mg/mL (~41.7 mM) | Requires sonication to dissolve.[1][4] |
| Fmoc-L-His-OH | Dimethylformamide (DMF) | Slight | Sonication is often required.[1] |
| Fmoc-L-His-OH | Dimethyl sulfoxide (DMSO) | Slight | |
| Fmoc-L-His-OH | Methanol | Very Slight | Requires heating.[1] |
| Fmoc-L-His(Trt)-OH | 40% NMP in DMM | Soluble at 0.1 M | DMM = Dipropylene glycol dimethyl ether, NMP = N-Methyl-2-pyrrolidone.[5] |
Stability Profile
The stability of this compound is influenced by several factors, including the choice of base for deprotection, temperature, and the duration of exposure to various reagents.
Chemical Stability
The primary stability concern for this compound is the premature cleavage of the Fmoc group from the imidazole side chain. This can occur during the coupling of subsequent amino acids, particularly when a base is used as a catalyst. The choice of base for Nα-Fmoc deprotection significantly impacts the stability of the N(im)-Fmoc group. Stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) will lead to a more rapid cleavage of both Fmoc groups compared to the standard piperidine. Repeated exposure to weaker tertiary amine bases, such as N,N-Diisopropylethylamine (DIPEA), used during coupling steps, can also contribute to the gradual loss of the side-chain Fmoc group.
Common byproducts that can arise from the synthesis and handling of Fmoc-His(Fmoc)-OH include dipeptides (Fmoc-His(Fmoc)-His-OH), β-alanyl impurities from the rearrangement of the Fmoc-introducing reagent, and free histidine from incomplete reaction or premature deprotection.[2]
Enantiomeric Stability (Racemization)
Histidine derivatives are particularly prone to racemization during the activation step of peptide coupling.[3][6] This is attributed to the imidazole nitrogen, which can facilitate the deprotonation of the α-carbon. Protecting both imidazole nitrogens, as in this compound, significantly suppresses racemization compared to single-protected versions like Fmoc-D-His(Trt)-OH.[2] However, the risk of racemization is not entirely eliminated and can be exacerbated by prolonged exposure to strong bases or elevated temperatures.[2][3]
Thermal Stability
Elevated temperatures can lead to the degradation of Fmoc-protected amino acids. Studies on thermal cleavage have shown that the Fmoc group can be removed at 120°C in DMSO without the need for a base.[7] While this is not a standard procedure in SPPS, it highlights the potential for thermal degradation. For Fmoc-His derivatives, high temperatures during coupling can significantly increase the rate of racemization.[3][6]
The following table summarizes the stability of various Fmoc-histidine derivatives in DMF solution over a 10-day period under atmospheric conditions. This data underscores the importance of the side-chain protecting group for solution stability.[6][8]
| Histidine Derivative | Solvent & Concentration | Storage Conditions | Duration | Purity (UPLC) | Visual Observation |
| Fmoc-His(Boc)-OH | 0.2 M in DMF | Atmospheric | 10 days | >99% | Remained colorless.[6] |
| Fmoc-His(π-Mbom)-OH | 0.2 M in DMF | Atmospheric | 10 days | >99% | Slightly yellow after 10 days.[6] |
| Fmoc-His(Trt)-OH | 0.2 M in DMF | Atmospheric | 10 days | Several impurities formed | Discoloration occurred in as little as 24 hours and intensified.[6] |
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.[1]
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials.
-
Equilibration: Tightly cap the vials and place them on a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Assessment of Purity by HPLC
This protocol provides a standard method for assessing the purity of this compound.[2]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 25% to 100% B over 25 minutes is a suitable starting point.
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Protocol 3: Recrystallization for Purification
This protocol can be used to purify this compound by removing common byproducts.[2]
Methodology:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol).
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add a less polar solvent in which the product is less soluble (e.g., toluene or heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold, less polar solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Factors influencing the solubility and stability of this compound.
Caption: A typical experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to Fmoc-D-His(Fmoc)-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα, Nτ-bis(9-fluorenylmethoxycarbonyl)-D-histidine, commonly known as Fmoc-D-His(Fmoc)-OH. It details the chemical properties, analytical considerations, and experimental protocols relevant to its application in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.
Core Chemical Structure and Properties
This compound is a derivative of the amino acid D-histidine, where both the alpha-amino group (Nα) and the tau-nitrogen (Nτ) of the imidazole side chain are protected by Fmoc (9-fluorenylmethoxycarbonyl) groups. This dual protection strategy is employed to address the significant challenge of racemization that histidine residues are prone to during peptide synthesis. The bulky Fmoc group on the imidazole ring sterically hinders the abstraction of the alpha-proton, thus preserving the stereochemical integrity of the D-histidine residue during the coupling reaction.
The chemical structure of this compound is as follows:
Caption: Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 200926-18-7 | [1] |
| Molecular Formula | C₃₆H₂₉N₃O₆ | [1] |
| Molecular Weight | 599.63 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 144-155°C | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
| Solubility | Soluble in DMSO (up to 25 mg/mL with sonication) | [2] |
Analytical Data and Purity Assessment
The purity of this compound is critical for the successful synthesis of high-quality peptides. Several analytical techniques are employed to identify and quantify potential impurities.
Common Impurities and Their Origin
| Impurity | Origin | Potential Impact |
| Dipeptides (Fmoc-His(Fmoc)-His-OH) | Reaction of a formed Fmoc-His(Fmoc)-OH molecule with the activating Fmoc reagent.[3] | Leads to insertion of an extra amino acid during peptide synthesis.[3] |
| β-Alanyl Impurities | Rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu).[3] | Incorporation of a β-alanine residue instead of the target amino acid.[3] |
| Enantiomeric Impurities (L-His) | Racemization during the synthesis of the amino acid derivative itself. | Can significantly alter the biological activity of the final peptide. |
| Residual Solvents (e.g., Ethyl Acetate) | Remnants from the workup and crystallization steps.[3] | Can interfere with subsequent synthesis steps.[3] |
Recommended Analytical Methods
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | The primary method for assessing the overall purity and separating the main product from byproducts.[3] |
| Chiral HPLC | Specifically used to quantify the amount of the undesired L-enantiomer.[3] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product and the identity of impurities detected by HPLC.[3] |
| Gas Chromatography (GC) | Used to quantify residual solvents.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the purification of this compound and its incorporation into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
This protocol is used to purify the crude this compound product to remove process-related impurities.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as isopropyl alcohol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add a less polar solvent in which the product has lower solubility (e.g., heptane or toluene) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent.
-
Drying: Dry the purified crystals under a vacuum.
This protocol outlines the standard cycle for coupling this compound to a growing peptide chain on a solid support.[4]
-
Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes, then drain the DMF.
-
Nα-Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution.
-
Repeat the treatment with a fresh 20% piperidine solution for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Completion Check (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in Protocol 2, step 2.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a vacuum.[5]
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water).[5] Add the cocktail to the dried resin and stir the mixture at room temperature for 2-3 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[4][5]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether three times.[4][5]
-
Drying: Dry the crude peptide pellet under a vacuum.[4]
-
Purification: The crude peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Key Experimental Workflows and Considerations
The use of this compound is integrated into the broader workflow of peptide synthesis. Understanding these workflows and the chemical principles behind them is crucial for its effective application.
The following diagram illustrates the iterative cycle of SPPS for adding a single amino acid to the growing peptide chain.
Caption: Iterative workflow for a single coupling cycle in Fmoc-SPPS.
The primary reason for using a dual-Fmoc protection strategy is to prevent racemization. The diagram below illustrates the mechanism by which unprotected or single-protected histidine can racemize during the activation step of peptide coupling.
Caption: Simplified logical pathway of histidine racemization during peptide coupling.
References
Methodological & Application
Application Notes and Protocols for Fmoc-D-His(Fmoc)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The unique properties of histidine's imidazole side chain, which can participate in catalytic activity and metal ion coordination, make it a frequent component of biologically active peptides. However, the synthesis of histidine-containing peptides using Solid-Phase Peptide Synthesis (SPPS) is fraught with challenges, most notably the high propensity for racemization during the coupling step.[1]
The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the acidic alpha-proton of the activated amino acid.[2][3] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield both the desired L- or D-isomer and its unwanted enantiomer, thereby compromising the stereochemical integrity and biological activity of the final peptide.[1][4]
To mitigate racemization and prevent side reactions, the imidazole side chain is typically protected. Nα-Fmoc-Nτ-Fmoc-D-histidine, or Fmoc-D-His(Fmoc)-OH, offers a unique strategy for introducing D-histidine into a peptide sequence. The use of the fluorenylmethyloxycarbonyl (Fmoc) group for both the α-amine and the imidazole side chain presents a key advantage: both protecting groups can be removed simultaneously under standard mild basic conditions (e.g., 20% piperidine in DMF).[2] This simplifies the deprotection steps within each synthesis cycle. However, this also means the imidazole side chain becomes unprotected in subsequent coupling steps, which can lead to other side reactions.[1]
These application notes provide a detailed protocol for the efficient and safe incorporation of this compound in SPPS, with a focus on minimizing racemization and maximizing coupling efficiency.
Data Presentation
The choice of coupling reagents and conditions is paramount to minimizing racemization when incorporating histidine derivatives. The following table summarizes quantitative data on the impact of different coupling conditions and histidine side-chain protecting groups on the formation of the undesired isomer. While much of the available data focuses on L-histidine, the principles and relative racemization risks are applicable to D-histidine.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation (from L-His) | Reference |
| Fmoc-His(Trt)-OH | 10 min @ 50°C | 6.80% | [5] |
| Fmoc-His(Boc)-OH | 10 min @ 50°C | 0.18% | [5] |
| Fmoc-His(Trt)-OH | 2 min @ 90°C | >16.00% | [5] |
| Fmoc-His(Boc)-OH | 2 min @ 90°C | 0.81% | [5] |
Experimental Protocols
This section details the recommended procedures for the successful incorporation of this compound into a peptide sequence during SPPS.
Materials
-
This compound
-
SPPS-grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
HOBt or Oxyma Pure
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 or TFA/TIS/water - 95:2.5:2.5)[2]
-
Cold diethyl ether
-
Kaiser test kit
Protocol 1: Coupling of this compound
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.[6]
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).[6]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) or HATU (2.9-4.5 equivalents) in DMF.[2]
-
Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.[2] Crucially, to minimize racemization, avoid prolonged pre-activation times. [1]
-
Immediately add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[2]
-
-
Monitoring and Washing:
-
Perform a colorimetric test (e.g., Kaiser test) to monitor the progress of the coupling reaction. A negative result (yellow beads with the Kaiser test) indicates a complete reaction.[2]
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.[2]
-
Protocol 2: Iterative Deprotection and Coupling for Subsequent Amino Acids
For the subsequent amino acid, the standard Fmoc deprotection protocol is used. It is important to note that this step will also remove the Fmoc protecting group from the imidazole side chain of the newly incorporated D-histidine residue.[1] The now-unprotected histidine side chain can potentially lead to side reactions in subsequent synthesis steps.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation:
-
Cleavage:
-
Prepare a suitable cleavage cocktail. The choice of scavengers is critical to prevent side reactions with sensitive residues. A common cocktail is Reagent K or a mixture of TFA/TIS/water (95:2.5:2.5).[2]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.[5]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.[2]
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[1][2]
-
Dry the crude peptide pellet under vacuum.[2]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Visualizations
Caption: Workflow for SPPS using this compound.
Caption: Simplified mechanism of histidine racemization.
References
Application Notes and Protocols for Standard Fmoc-SPPS with D-Histidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, with a specific focus on the incorporation of D-histidine derivatives. The protocols outlined below address the critical challenges associated with histidine's unique side chain, particularly its high propensity for racemization.
Introduction to Fmoc-SPPS and the Histidine Challenge
Fmoc-SPPS is a cornerstone of peptide synthesis, enabling the construction of peptide chains on a solid support through a cyclical process of deprotection, coupling, and washing.[1] The use of the base-labile Fmoc protecting group for the α-amine is a key feature of this methodology.[2]
Histidine presents a significant challenge in Fmoc-SPPS due to its imidazole side chain. The π-nitrogen of the imidazole ring can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to racemization, the loss of stereochemical integrity, which can result in the unintended incorporation of the L-isomer when starting with a D-isomer, potentially altering the peptide's structure and biological activity.[1][3] Therefore, the careful selection of side-chain protecting groups and optimization of coupling conditions are paramount for the successful synthesis of peptides containing D-histidine.[1]
Side-Chain Protection of D-Histidine
To minimize racemization and prevent unwanted side reactions, the imidazole side chain of D-histidine is typically protected.[4] Several protecting groups are commonly used, each with distinct advantages and disadvantages in terms of stability, cleavage conditions, and impact on racemization.[1]
Commonly Used Side-Chain Protecting Groups for Fmoc-D-Histidine:
-
Trityl (Trt): Widely used due to its commercial availability and compatibility with standard cleavage cocktails. However, it offers only minor suppression of racemization, especially under harsh coupling conditions.[1][5]
-
tert-Butoxycarbonyl (Boc): Offers greater stability and is more effective at suppressing racemization compared to Trt, particularly at elevated temperatures.[1][5] The Boc group is removed during the final trifluoroacetic acid (TFA)-based cleavage.[1]
-
Methoxybenzyloxymethyl (MBom): Provides excellent suppression of racemization but can be more expensive and may require specific cleavage conditions to avoid side reactions.[1][6]
Quantitative Data: Racemization of Histidine Derivatives
The choice of protecting group and coupling conditions significantly impacts the degree of racemization. The following table summarizes representative data on racemization levels observed with different Fmoc-histidine derivatives under various conditions.
| Fmoc-Histidine Derivative | Coupling Conditions | Racemization Level (%) | Reference |
| Fmoc-His(Trt)-OH | Standard coupling | Significant | [1] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8 | [6] |
| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6 | [6] |
| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18 | [5] |
| Fmoc-His(Boc)-OH | Coupling at 90°C | 0.81 | [5] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3 | [6] |
| Fmoc-His(MBom)-OH | Microwave at 80°C | 0.8 | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for a standard Fmoc-SPPS cycle, with specific considerations for the incorporation of Fmoc-D-histidine derivatives.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the fundamental steps for chain elongation in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids (including the desired Fmoc-D-Histidine derivative)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Peptide synthesis grade Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma Pure)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
-
Solid support resin (e.g., Rink Amide resin)
-
Washing solvents (DMF, DCM)
Workflow Diagram:
Caption: General workflow of the Fmoc-SPPS cycle.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7][8] Then wash with DCM (3 times) and DMF (3 times) to prepare for coupling.[7]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents in DMF. For D-histidine, consider using a combination of DIC and Oxyma Pure to minimize racemization.[5]
-
Add the activation solution to the resin.
-
Agitate for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids.
-
Note on D-Histidine: To minimize racemization of Fmoc-D-His(Trt)-OH, avoid pre-activation and consider using a milder base like collidine instead of DIPEA.[9][10] For challenging couplings, using Fmoc-D-His(Boc)-OH or Fmoc-D-His(MBom)-OH is recommended.[1]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.[8]
Protocol 2: Cleavage and Side-Chain Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)
-
Cold diethyl ether
Cleavage Cocktail Preparation:
The composition of the cleavage cocktail depends on the resin and the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K.
-
Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v)[8]
-
Standard TFA Cocktail: TFA/TIS/water (95:2.5:2.5 v/v)[8]
Workflow Diagram:
Caption: Workflow for peptide cleavage and deprotection.
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[8]
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.[8]
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.[8]
Conclusion
The successful incorporation of D-histidine into peptides using Fmoc-SPPS requires careful consideration of side-chain protection and coupling conditions to mitigate the inherent risk of racemization. While Fmoc-D-His(Trt)-OH is a common choice, for syntheses where high chiral purity is critical, the use of Fmoc-D-His(Boc)-OH or Fmoc-D-His(MBom)-OH is strongly recommended, especially when employing elevated temperatures or for the synthesis of long and complex peptides.[1] The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to optimize their peptide synthesis workflows and achieve high-purity products.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Bot Verification [merel.si]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Fmoc Deprotection of Fmoc-D-His(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a critical strategy in drug design and development, often leading to peptides with enhanced metabolic stability, unique conformational properties, and altered biological activities. D-Histidine, in particular, is a valuable component in the design of peptide-based therapeutics. In solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, the doubly protected Fmoc-D-His(Fmoc)-OH offers a strategic approach to introduce this residue.[1] The use of an Fmoc group for both the α-amino and the imidazole side-chain protection streamlines the deprotection process, as both are removed under the same basic conditions.[1]
These application notes provide a detailed overview of the deprotection of this compound, including recommended protocols, a discussion of potential side reactions, and a summary of deprotection conditions. While much of the available literature focuses on L-histidine derivatives, the chemical principles and protocols for Fmoc deprotection are equally applicable to their D-enantiomers.
Advantages and Considerations of Using this compound
The primary advantage of using this compound lies in the simplified and unified deprotection step.[1] Both the Nα-Fmoc and the side-chain Fmoc groups are labile to the same piperidine solution typically used in Fmoc SPPS.[2] This circumvents the need for a separate, often harsh, acidolytic cleavage step for the side-chain protecting group, which can be detrimental to sensitive peptide sequences.[1]
However, a key consideration is the lability of the side-chain Fmoc group.[2] Once the Nα-Fmoc group is removed to allow for the coupling of the next amino acid, the imidazole side chain also becomes deprotected.[2] This unprotected side chain can potentially lead to undesirable side reactions in subsequent synthesis steps, particularly in the synthesis of long peptides. Therefore, the use of this compound is often best suited for the synthesis of shorter peptides or for the introduction of D-histidine near the N-terminus.[3]
Fmoc Deprotection: Mechanism and Workflow
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The excess piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF intermediate.[4]
Caption: Mechanism of Fmoc deprotection by piperidine.
The general workflow for Fmoc deprotection in SPPS is a cyclical process involving deprotection, washing, coupling of the next amino acid, and another series of washes.
Caption: General workflow for a cycle of solid-phase peptide synthesis.
Experimental Protocols
The following protocols are standard for Fmoc deprotection and are applicable to resins functionalized with this compound.
Protocol 1: Standard Fmoc Deprotection with Piperidine
This is the most common method for Fmoc removal.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM, peptide synthesis grade)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged (approximately 10 mL per gram of resin).
-
Agitate the resin slurry for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate the resin slurry for an additional 15-20 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the subsequent coupling step.[1]
Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
For sequences prone to aggregation where Fmoc deprotection may be slow or incomplete, a stronger base system can be employed.[6]
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 2% DBU / 2% piperidine in DMF solution to the resin.
-
Agitate the resin slurry for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash the resin with DCM (3 times) and then DMF (3 times).
Data Presentation: Deprotection Reagents and Conditions
The choice of deprotection reagent and conditions can be tailored based on the specific peptide sequence and synthesis strategy.
| Reagent(s) | Concentration(s) | Solvent | Typical Deprotection Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10-15 min | Standard, widely used method.[1][5] |
| DBU/Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF or NMP | 2 x 5 min | Faster deprotection, useful for difficult sequences. May increase the risk of side reactions if not carefully controlled.[6] |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | 2 x 10 min | A less toxic alternative to piperidine.[4] |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10-15 min | An alternative to piperidine with similar efficacy.[4] |
Potential Side Reactions and Mitigation
Racemization
Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[5][7] This occurs via the abstraction of the α-proton of the activated amino acid, facilitated by the basicity of the imidazole ring, leading to a loss of stereochemical integrity.[5] While the use of this compound starts with the desired D-configuration, conditions that promote racemization can lead to the formation of the L-isomer. Protecting the imidazole nitrogen, as in this compound, significantly reduces the basicity of the π-nitrogen and thus minimizes the risk of racemization.[7]
Mitigation Strategies:
-
Use of acidic coupling conditions (e.g., DIC/HOBt) can help maintain the stereochemistry of histidine.[7]
-
Avoid prolonged pre-activation times during the coupling step.
-
For syntheses where stereochemical purity is absolutely critical, especially at elevated temperatures, the use of alternative protecting groups such as Boc for the side chain may be considered.[5]
Aspartimide Formation
If the peptide sequence contains an aspartic acid residue, there is a risk of aspartimide formation, which is a base-catalyzed side reaction.[6] This can lead to a mixture of α- and β-aspartyl peptides and piperidide adducts.[6]
Mitigation Strategies:
-
The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.[6]
-
For particularly sensitive sequences, the use of specialized dipeptide building blocks containing a protecting group on the amide backbone can prevent this side reaction.[6]
Monitoring the Deprotection Reaction
The progress of the Fmoc deprotection can be monitored to ensure complete removal of the protecting group before proceeding to the next coupling step.
-
Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines. A positive result (blue color) indicates successful deprotection.[1]
-
UV Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance, which can be used for quantitative monitoring of Fmoc removal, particularly in automated peptide synthesizers.[8]
-
HPLC Analysis: Analysis of a small, cleaved sample of the peptide-resin by reverse-phase HPLC can confirm the successful removal of the Fmoc group and assess the purity of the intermediate product.[9]
Conclusion
The Fmoc deprotection of this compound is a straightforward and efficient process using standard SPPS protocols. The dual Fmoc protection strategy offers the advantage of a simplified, unified deprotection step, which is particularly beneficial for the synthesis of shorter peptides or for incorporating D-histidine near the N-terminus. Careful consideration of potential side reactions, such as racemization and aspartimide formation, and the implementation of appropriate mitigation strategies are crucial for the successful synthesis of high-purity D-histidine-containing peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Activation of Fmoc-D-His(Fmoc)-OH in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade molecules. The unique properties of histidine's imidazole side chain contribute significantly to the biological activity of peptides. However, the nucleophilic nature of the imidazole ring presents challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization during the activation and coupling steps.[1][2] The use of Nα-Fmoc-Nτ-Fmoc-D-histidine (Fmoc-D-His(Fmoc)-OH) is a specific strategy employed to introduce a D-histidine residue. A key feature of this derivative is the lability of the side-chain Fmoc group under the same basic conditions used for the removal of the Nα-Fmoc protection (typically 20% piperidine in DMF).[3][4] This simultaneous deprotection makes it particularly suited for the synthesis of short peptides or for the incorporation of histidine near the N-terminus.[3][4]
These application notes provide detailed protocols and comparative data for the effective activation and coupling of this compound, with a focus on minimizing side reactions and ensuring high peptide purity.
Minimizing Racemization: A Critical Consideration
The primary challenge in coupling histidine derivatives is the risk of racemization at the α-carbon.[1][5] The imidazole nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid to form a planar, achiral enolate intermediate.[1][6] Reprotonation can then occur from either face, leading to a mixture of D- and L-isomers, which can be difficult to separate and may compromise the biological activity of the final peptide.[2][6]
Protecting the π-nitrogen (N-3) of the imidazole ring is a well-established and effective strategy to suppress this side reaction.[6][7] While this compound has the protecting group on the τ-nitrogen (N-1), the electron-withdrawing nature of the Fmoc group can influence the basicity of the imidazole ring. Careful selection of coupling reagents and reaction conditions is paramount to maintain stereochemical integrity.[8]
Comparative Data on Histidine Racemization
While extensive quantitative data specifically for this compound is not always readily available in literature, a comparative analysis with other commonly used histidine derivatives provides valuable insights into expected performance and the importance of side-chain protection strategies.
| Histidine Derivative | Protecting Group Position | Coupling Conditions | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | τ-nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [7][9] |
| Fmoc-His(MBom)-OH | π-nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [7][9] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [7][9] | |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [7][9] | |
| Fmoc-His(Trt)-OH | DIC/Oxyma in DMF | 1.0% | [10] | |
| Fmoc-His(Boc)-OH | π-nitrogen | Not specified | Significantly lower than Fmoc-His(Trt)-OH | [6][11] |
Note: The data presented above for L-histidine derivatives is indicative of the trends in racemization based on the imidazole protection strategy. Similar trends are expected for D-histidine derivatives. The use of π-nitrogen protection (e.g., MBom, Boc) demonstrates a significant reduction in racemization compared to τ-nitrogen protection (e.g., Trt).
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Fmoc Deprotection:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[3]
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[3]
-
Agitate the mixture for 5 minutes, then drain.[3]
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[3]
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).[3]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a blue color).[11]
2. Activation and Coupling of this compound:
To minimize racemization, it is crucial to avoid prolonged pre-activation times.[8]
-
Method A: HBTU/HOBt Activation
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[3]
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.[3]
-
Allow the mixture to pre-activate for no more than 1-2 minutes.[3]
-
Immediately add the activated amino acid solution to the deprotected resin.[8]
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
-
Method B: DIC/Oxyma Activation
-
In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.[11]
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.[11]
-
Immediately add the activated solution to the resin.[11]
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the temperature can be elevated to 50°C.[11]
-
3. Washing and Monitoring:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8][11]
-
Perform a Kaiser test to monitor the reaction. A negative test (yellow or colorless beads) indicates complete coupling. If the coupling is incomplete, the coupling step can be repeated.[8]
4. Capping (Optional):
-
If the coupling remains incomplete after a second attempt, cap any unreacted free amines to prevent the formation of deletion sequences. A common capping solution is a mixture of acetic anhydride and DIPEA in DMF.
5. Final Cleavage and Deprotection:
-
After the synthesis is complete, wash the peptide-resin with DMF, followed by DCM, and then methanol.[8]
-
Dry the resin under vacuum.[8]
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[8][11]
-
Precipitate the crude peptide in cold diethyl ether, isolate by centrifugation, wash, and dry under vacuum.[3]
Protocol 2: Automated Peptide Synthesis with Microwave Heating
This protocol is adapted for automated peptide synthesizers equipped with microwave heating.
1. Reagent Preparation:
-
Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF.[11]
-
Amino Acid Solution: 0.2 M this compound in DMF.[11]
-
Activator Solution: 1.0 M DIC and 1.0 M Oxyma Pure in DMF.[11]
2. Synthesis Cycle:
-
Fmoc Deprotection: Perform deprotection with the deprotection solution at 90°C for 1 minute.[11]
-
Washing: Wash the resin with DMF.[11]
-
Coupling: Add the this compound solution and the activator solution to the resin (typically a 5-fold excess). Perform the coupling at 90°C for 2 minutes.[11]
-
Washing: Wash the resin with DMF.[11]
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the key workflows and chemical pathways.
Caption: General experimental workflow for SPPS using this compound.
Caption: Chemical activation pathway and potential for racemization.
Troubleshooting Common Issues
-
Aggregation: The bulky Fmoc groups can sometimes lead to peptide aggregation on the resin, hindering subsequent reactions.[4] Signs include poor resin swelling and failed coupling or deprotection steps.[4] Using chaotropic salts, switching to a more polar solvent like N-methylpyrrolidone (NMP), or performing couplings at elevated temperatures can help mitigate this.[12]
-
Incomplete Deprotection: If the Kaiser test remains positive after the standard deprotection protocol, extend the piperidine treatment time or consider using a stronger base solution, such as one containing DBU.[13]
-
Side Reactions: The unprotected imidazole side chain after Fmoc removal in each cycle can be susceptible to side reactions in subsequent coupling steps.[4] This is a key reason why Fmoc-His(Fmoc)-OH is often recommended for shorter peptides or for positions near the N-terminus.[3]
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their peptide synthesis workflows, achieving high-purity peptides for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. scite.ai [scite.ai]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
Application Notes and Protocols for the Use of Fmoc-D-His(Fmoc)-OH in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nα-Fmoc, Nim-Fmoc doubly protected D-histidine (Fmoc-D-His(Fmoc)-OH) in manual solid-phase peptide synthesis (SPPS). This document covers the strategic applications of this reagent, detailed experimental protocols, and comparative data to inform synthesis planning.
Introduction: The Histidine Challenge in SPPS
Histidine presents a significant challenge in Fmoc-based solid-phase peptide synthesis. The imidazole side chain of histidine can act as an intramolecular base, leading to the abstraction of the α-proton from the activated amino acid. This process can cause epimerization, a change in the stereochemistry at the alpha-carbon, which can compromise the structural integrity and biological activity of the final peptide.[1][2][3] The use of a side-chain protecting group on the imidazole ring is therefore crucial to minimize this and other potential side reactions.[4][5]
This compound is a specialized derivative where both the alpha-amino group (Nα) and the imidazole nitrogen (Nim) are protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The key characteristic of this protection scheme is that the side-chain (Nim) Fmoc group is labile under the same mild basic conditions (e.g., 20% piperidine in DMF) used to remove the Nα-Fmoc group.[6][7] This results in a side-chain unprotected histidine residue during subsequent coupling steps, a feature that defines its strategic applications.
Application Notes
The primary advantage of this compound lies in the simultaneous cleavage of both protecting groups, which simplifies the synthesis process in specific contexts.[7]
-
Primary Applications :
-
Synthesis of Short Peptides : Ideal for short sequences where the risk of side reactions involving the unprotected imidazole ring is minimal.
-
N-Terminal Histidine Placement : Convenient for introducing a histidine residue near the N-terminus of a peptide, as a separate, final side-chain deprotection step for that residue is not required.[6][7]
-
-
Advantages :
-
Simplified Deprotection : Eliminates the need for a separate acidolysis step to remove the side-chain protecting group, as is required for derivatives like Fmoc-His(Boc)-OH.[7]
-
Strategic Flexibility : Provides an alternative to more robustly protected histidines (e.g., with Trt, Boc) when their stability is not required.
-
-
Limitations and Considerations :
-
Unprotected Side Chain : After the initial deprotection, the histidine imidazole ring is left unprotected for all subsequent coupling cycles. This can potentially lead to side reactions during the activation and coupling of the following amino acids.
-
Racemization Risk : While the Nim-Fmoc group provides protection during the coupling of the histidine residue itself, the unprotected side chain in later steps offers no protection against potential side reactions. For longer peptides or sequences known to be difficult, derivatives like Fmoc-D-His(Boc)-OH, which provide robust protection against racemization throughout the synthesis, are generally preferred.[7][8]
-
Quantitative Data: Racemization of Histidine Derivatives
Direct quantitative data comparing the racemization of this compound against other derivatives is limited in readily available literature. However, extensive data exists comparing the performance of Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, which serves as an excellent benchmark for understanding the importance of side-chain protection in suppressing racemization, particularly under forcing conditions like elevated temperatures.[9][10]
Table 1: Comparison of D-Isomer (Epimer) Formation in the Synthesis of Liraglutide This table illustrates the superior performance of the Boc side-chain protecting group in suppressing racemization compared to the Trityl (Trt) group, especially at higher temperatures.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.80[9][10] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18[9][10] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16.00[9][10] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81[9][10] |
Table 2: Impact of Pre-activation Time on Racemization of Fmoc-His(Trt)-OH This data highlights how prolonged activation times can increase the risk of racemization.
| Derivative | Pre-activation Time (min) | Racemization (%) |
| Fmoc-His(Trt)-OH | 0 | 1.0[11] |
| Fmoc-His(Trt)-OH | 10 | 1.9[11] |
| Fmoc-His(Trt)-OH | 60 | 10.3[11] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating this compound.
Materials and Reagents:
-
Resin : Rink Amide resin (for peptide amides) or Wang/2-Chlorotrityl resin (for peptide acids).
-
Amino Acids : Nα-Fmoc protected amino acids with appropriate acid-labile side-chain protection (e.g., Boc, Trt, OtBu).
-
Histidine Derivative : this compound.
-
Coupling Reagents : HBTU, HATU, or DIC/Oxyma Pure.
-
Base : N,N-Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection Solution : 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Solvents : DMF, Dichloromethane (DCM).
-
Washing Solvents : DMF, DCM, Isopropanol.
-
Cleavage Cocktail : e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Precipitation Solvent : Cold diethyl ether.
Workflow Diagram: Manual SPPS Cycle
Caption: General workflow for one cycle of manual solid-phase peptide synthesis.
Protocol Steps:
-
Resin Swelling (Preparation) a. Place the desired amount of resin (e.g., 100 mg) into a reaction vessel.[12] b. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[13] c. Drain the DMF from the reaction vessel.
-
N-terminal Fmoc Deprotection a. Add the 20% piperidine/DMF solution to the swollen resin. b. Agitate the mixture for 5 minutes, then drain the solution.[6] c. Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.[6] d. Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[6] e. Optional: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).
-
Amino Acid Coupling (Incorporation of this compound) a. Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) in a minimal amount of DMF.[7] Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution may develop a slight yellow color.[7][12] b. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 1-4 hours at room temperature.[6][7] d. Optional: Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. e. Drain the coupling solution from the reaction vessel.
-
Washing a. Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is DMF (3x), DCM (3x), and DMF (3x).
-
Peptide Chain Elongation a. To add the next amino acid, return to Step 2 (N-terminal Fmoc Deprotection). Note that after this step, the side chain of the newly added D-Histidine residue will now be unprotected. b. Repeat the deprotection-coupling-washing cycle for all subsequent amino acids in the peptide sequence.
Deprotection of this compound Diagram
Caption: Simultaneous deprotection of Nα- and Nim-Fmoc groups on Histidine.
-
Final Cleavage and Peptide Precipitation a. After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin. c. Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.[12] d. Filter the resin and collect the TFA filtrate containing the peptide. e. Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether. A white precipitate should form.[6] f. Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times. g. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
References
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [merel.si]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Automated Microwave Peptide Synthesis with Fmoc-D-His(Fmoc)-OH
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids, such as D-histidine, is a critical strategy for designing peptides with enhanced stability and unique biological activities. The use of Nα-Fmoc-Nτ-Fmoc-D-histidine (Fmoc-D-His(Fmoc)-OH) in automated microwave-assisted solid-phase peptide synthesis (SPPS) offers a streamlined approach by simplifying the deprotection steps. However, the inherent susceptibility of histidine to racemization, even when starting with the D-isomer, necessitates carefully optimized protocols to maintain stereochemical purity.[1][2][3]
Microwave energy dramatically accelerates both the coupling and deprotection steps in SPPS, leading to significantly reduced synthesis times.[4][5][6] This application note provides detailed protocols and key considerations for the successful incorporation of this compound in automated microwave peptide synthesis, focusing on maximizing efficiency while minimizing common side reactions.
Key Challenge: Prevention of Epimerization
The primary challenge in synthesizing peptides containing histidine is the prevention of racemization (or epimerization when incorporating a D-amino acid) at the α-carbon. The imidazole side chain of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid.[2][7][8] This leads to a loss of stereochemical integrity, resulting in a mixture of D- and L-isomers, which can be difficult to separate and can compromise the biological activity of the final peptide.[3][9] Elevated temperatures used in microwave synthesis can exacerbate this issue.[4]
The Fmoc protecting group on the imidazole nitrogen in this compound offers the advantage of simultaneous cleavage with the α-amino Fmoc group under standard basic conditions (e.g., piperidine).[1] This simplifies the synthesis cycle. However, it also means the imidazole nitrogen is unprotected during the subsequent coupling step of the next amino acid, which requires careful optimization of coupling conditions to prevent side reactions. This derivative is often best suited for introducing D-histidine near the N-terminus of a peptide.[2]
Experimental Protocols
Protocol 1: Automated Microwave-Assisted SPPS Cycle for this compound Incorporation
This protocol outlines a standard cycle for an automated microwave peptide synthesizer. Reagent equivalents are based on the initial resin loading.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) in the synthesizer's reaction vessel. Automated synthesizers typically handle this step automatically.
2. N-terminal Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF.[4][6]
-
Apply microwave energy to raise the temperature to 90°C for 1-2 minutes.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 washes).[4]
-
A Kaiser test can be performed to confirm the presence of a free primary amine.[4]
3. This compound Coupling:
-
In a separate vial, prepare a 0.2 M solution of this compound (3-5 equivalents) in DMF.[1][4]
-
Prepare the activator solution: for example, a solution containing N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.[4][10]
-
Add the activated amino acid solution to the resin. To minimize the risk of epimerization, the pre-activation time should be minimal; in-situ activation is preferred.[8]
-
Apply microwave energy to heat the reaction to 75-90°C for 2-5 minutes. For sequences highly susceptible to epimerization, a lower temperature of 50°C for 10-15 minutes can be utilized.[4]
-
Drain the coupling solution and wash the resin with DMF.
4. Post-Coupling Wash:
-
Thoroughly wash the resin with DMF to remove any residual reagents before proceeding to the next cycle.
Protocol 2: Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
1. Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).[1]
-
Dry the resin under vacuum for at least 1-2 hours.[1]
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on other amino acids in the sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1] The choice of scavengers is crucial to prevent side reactions with sensitive residues like tryptophan, methionine, and cysteine.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Reagents and Equipment for Automated Microwave Peptide Synthesis
| Category | Item | Specification/Purpose |
| Synthesizer | Automated Microwave Peptide Synthesizer | For rapid, controlled SPPS cycles |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl | Solid support for peptide elongation |
| Amino Acids | This compound & other Fmoc-protected amino acids | Building blocks for the peptide chain |
| Solvents | DMF (Peptide Synthesis Grade), DCM | For resin swelling, washing, and reagent dissolution |
| Deprotection Reagent | Piperidine in DMF (20%) with 0.1 M Oxyma Pure | For removal of the N-terminal Fmoc group |
| Coupling Reagents | DIC, Oxyma Pure (or HOBt) | For activation of carboxylic acid for amide bond formation |
| Cleavage Reagents | TFA, TIS, Water, Phenol, Thioanisole, EDT | For cleavage from resin and side-chain deprotection |
| Precipitation Solvent | Cold Diethyl Ether | For precipitation of the crude peptide |
Table 2: Recommended Microwave Synthesizer Parameters for a Single Cycle
| Step | Parameter | Value | Notes |
| Fmoc Deprotection | Temperature | 90°C | Microwave heating accelerates this step.[4] |
| Time | 1-2 minutes | Sufficient for complete deprotection at elevated temperature.[4] | |
| Coupling | Temperature | 50-90°C | Use lower temperatures for sequences prone to epimerization.[4] |
| Time | 2-15 minutes | Longer times are needed for lower temperatures. | |
| Amino Acid Excess | 3-5 equivalents | Ensures complete coupling.[1] | |
| Coupling Reagent Excess | 3-5 equivalents | Drives the reaction to completion.[1] |
Table 3: Troubleshooting Guide for this compound Incorporation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Epimerization (Presence of L-His) | High coupling temperature; Prolonged activation time; Inappropriate coupling reagents.[8] | Reduce coupling temperature to 50°C and increase time.[4] Use in-situ activation with DIC/Oxyma. Minimize pre-activation.[8] |
| Incomplete Coupling | Steric hindrance; Peptide aggregation.[11] | Perform a double coupling. Increase the excess of amino acid and coupling reagents. Consider switching to a different solvent like NMP.[11] |
| Side-chain Acylation | Imidazole nitrogen is deprotected in the subsequent cycle. | Ensure efficient washing after coupling. Use a hindered base if required for the next coupling step. |
| Discoloration of Amino Acid Solution | Degradation of Fmoc-His derivative in DMF.[8] | Use fresh, high-purity, amine-free DMF. Prepare amino acid solutions immediately before use.[8] |
Visualizations
Caption: Workflow of an automated microwave SPPS cycle.
Caption: Factors influencing histidine epimerization in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. merel.si [merel.si]
- 7. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes: Cleavage of Peptides Containing Fmoc-D-His(Fmoc)-OH from Solid-Phase Resin
Introduction
The successful cleavage of a synthetic peptide from its solid support and the simultaneous removal of side-chain protecting groups are critical final steps in solid-phase peptide synthesis (SPPS). The presence of specific amino acid residues, such as the D-isomer of histidine protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group on both the α-amino and the imidazole side chain (Fmoc-D-His(Fmoc)-OH), introduces unique challenges that necessitate careful consideration of the cleavage strategy. These application notes provide a detailed overview of the cleavage process for peptides containing this compound, outlining the inherent challenges, recommended protocols, and strategies to minimize side reactions, ensuring the attainment of a high-purity final peptide product.
The Challenge of this compound in Peptide Synthesis and Cleavage
The primary difficulty associated with the use of Fmoc-His(Fmoc)-OH, including its D-isomer, lies in the lability of the side-chain Fmoc group to the piperidine solution used for the repeated Nα-Fmoc deprotection steps during peptide synthesis.[1] This premature deprotection of the imidazole side chain exposes a reactive site that can lead to several undesirable side reactions throughout the synthesis, including racemization and the formation of byproducts.[1][2]
While the use of this compound is intended to mitigate racemization at the histidine residue during coupling, its instability during the synthesis process makes it a suboptimal choice for the synthesis of long or complex peptides.[1] For short peptides where the D-His(Fmoc) residue is incorporated near the N-terminus, the premature deprotection may be less of a concern. However, upon final cleavage, the presence of a deprotected or partially protected histidine side chain requires careful selection of scavengers to prevent modification by reactive cationic species generated from other protecting groups and the resin linker.
Principles of Peptide Cleavage in Fmoc-SPPS
The standard method for cleaving peptides from the resin and removing acid-labile side-chain protecting groups in Fmoc-SPPS involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[3][4] During this process, highly reactive carbocations are liberated from the protecting groups (e.g., Boc, Trt) and the resin linker. These electrophilic species can attack nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired modifications.[5]
To counteract these side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail.[5] The choice of scavengers is dictated by the amino acid composition of the peptide.
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Containing this compound (For peptides without other sensitive residues)
This protocol is suitable for peptides that do not contain other acid-sensitive residues such as Cys, Met, or Trp.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
In a fume hood, freshly prepare the cleavage cocktail by combining:
-
95% TFA
-
2.5% Triisopropylsilane (TIS)
-
2.5% Deionized water[2]
-
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.[5]
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[5]
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[2]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[5]
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.[3]
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.[3]
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.[2]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage of Peptides Containing this compound and Other Sensitive Residues (e.g., Cys, Met, Trp)
This protocol utilizes a more robust scavenger cocktail, Reagent K, to protect sensitive amino acid residues from modification during cleavage.
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Cleavage Cocktail (Reagent K) Preparation:
-
In a fume hood, freshly prepare Reagent K by combining:
-
82.5% TFA
-
5% Phenol
-
5% Deionized water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)[5]
-
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add Reagent K to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically.[3]
-
-
Peptide Precipitation and Isolation:
-
Follow step 4 from Protocol 1.
-
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Cleavage Cocktail | Composition | Recommended Use | Reference(s) |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp. | [2][5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr. | [5] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation. | [5][6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of Methionine. | [5][6] |
Mandatory Visualization
Caption: Experimental workflow for peptide cleavage from resin.
Caption: Decision workflow for selecting a cleavage cocktail.
References
Application Notes and Protocols for Fmoc-D-His(Fmoc)-OH in the Synthesis of Therapeutic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural amino acids, such as D-histidine, into therapeutic peptide sequences is a critical strategy for enhancing their pharmacological properties. D-amino acids can significantly increase peptide stability against enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic efficacy.[1] Fmoc-D-His(Fmoc)-OH is a derivative of D-histidine used in solid-phase peptide synthesis (SPPS). A key feature of this reagent is the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group on both the α-amino group and the imidazole nitrogen of the side chain. This double protection strategy offers a unique set of advantages and challenges in the synthesis of complex therapeutic peptides.
One of the primary advantages of this compound is the simultaneous cleavage of both Fmoc groups under standard basic conditions, such as treatment with piperidine.[2] This simplifies the deprotection steps within each cycle of the synthesis. However, the repeated exposure of the deprotected imidazole side chain to the coupling conditions in subsequent steps can increase the risk of side reactions.[2] Furthermore, the imidazole nitrogen of histidine can act as an intramolecular base, which may lead to racemization at the α-carbon during the activation and coupling steps.[1][2] Therefore, careful optimization of the synthesis protocol is crucial when using any histidine derivative, including this compound.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of therapeutic peptides, including comparative data on protecting groups, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Comparative Analysis of Histidine Protecting Groups
The choice of protecting group for the histidine side chain is a critical factor in minimizing racemization and maximizing the yield and purity of the final peptide. While direct head-to-head quantitative data for this compound is limited in publicly available literature, a comparative analysis with other commonly used D-histidine derivatives provides valuable insights into its expected performance. The following tables summarize key performance metrics and racemization data for different histidine-protecting group strategies. It is important to note that much of the available quantitative data on racemization has been generated using L-histidine derivatives; however, the trends are expected to be similar for their D-enantiomers.[1]
Table 1: Comparison of Key Performance Metrics for Different D-Histidine Protecting Groups
| Parameter | This compound | Fmoc-D-His(Trt)-OH | Z-D-His-OH |
| SPPS Compatibility | Fmoc-SPPS | Standard for Fmoc-SPPS[1] | Primarily Boc-SPPS; less common in modern Fmoc-SPPS[1] |
| Nα-Deprotection | Mild basic conditions (e.g., 20% piperidine in DMF)[2] | Mild basic conditions (e.g., 20% piperidine in DMF)[1] | Strong acidic conditions (e.g., HBr/AcOH) or hydrogenolysis[1] |
| Side-Chain Protection | Fmoc group on imidazole nitrogen[2] | Trityl (Trt) group on imidazole nitrogen[1] | Often unprotected in older methods; Boc or Tos in Boc-SPPS[1] |
| Racemization Risk | Moderate; dependent on coupling conditions | Prone to racemization, especially with extended activation times and elevated temperatures[1][3] | Generally lower risk of racemization during coupling[1] |
| Coupling Efficiency | Generally high, but can be influenced by the electron-withdrawing nature of the Fmoc group[2] | High, but can be affected by steric hindrance from the Trt group[1] | Generally high, but data in modern SPPS is limited[1] |
| Overall Yield & Purity | Good yields and purity are achievable with optimized protocols | High yields and purity are achievable with optimized protocols to minimize racemization[1] | Can provide high purity, but harsh deprotection can lead to side reactions |
| Orthogonality | Side-chain Fmoc is not orthogonal to Nα-Fmoc | Fully orthogonal in the Fmoc/tBu strategy[1] | Limited orthogonality in Fmoc-SPPS due to the stability of the Z-group to piperidine[1] |
Table 2: Quantitative Data on Racemization of Histidine Derivatives in SPPS
Data presented below is for L-histidine derivatives but is considered indicative of the performance of D-histidine derivatives.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference Peptide |
| Fmoc-His(Trt)-OH | 5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA | 7.8 | Model Peptide |
| Fmoc-His(MBom)-OH | 5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA | 0.3 | Model Peptide |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 | Model Peptide |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8 | Model Peptide |
Experimental Protocols
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. This protocol is a general guideline and may require optimization based on the specific peptide sequence.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HATU, HBTU)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Reaction vessel for manual SPPS
-
Shaker or agitator
Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes and then drain the solution.[2]
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[2]
-
Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.[2]
-
Crucially, to minimize racemization, avoid prolonged pre-activation times. Immediately add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[2]
-
Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test) to confirm the completion of the reaction (disappearance of free amine).
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times), followed by a final wash with DMF (3 times).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Peptide Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[2]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for SPPS and the signaling pathways of therapeutic peptides that may contain D-amino acids.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
The following diagrams illustrate the mechanisms of action for two therapeutic peptides, Icatibant and Cetrorelix, which contain D-amino acids and are synthesized via SPPS.
Icatibant Signaling Pathway
Icatibant is a selective bradykinin B2 receptor antagonist used for the treatment of hereditary angioedema (HAE).[4][5][6][7] HAE is characterized by excessive bradykinin production, leading to vasodilation and increased vascular permeability.[4][6]
Caption: Icatibant competitively antagonizes the bradykinin B2 receptor.
Cetrorelix Signaling Pathway
Cetrorelix is a gonadotropin-releasing hormone (GnRH) antagonist used in assisted reproductive technologies to prevent premature ovulation.[8][9][10] It acts by blocking GnRH receptors in the pituitary gland.[8][9]
Caption: Cetrorelix blocks GnRH receptor signaling in the pituitary gland.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 5. Icatibant - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 10. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of D-Amino Acids into Peptide Chains using Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of D-amino acids into peptide chains is a powerful tool in modern drug discovery and development. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential.[1] By replacing one or more L-amino acids with their D-enantiomers, the resulting peptides can exhibit significantly enhanced stability against enzymatic hydrolysis, leading to improved pharmacokinetic profiles and greater bioavailability.[1][2][3] This modification can also modulate the peptide's conformation, potentially leading to altered receptor binding affinity and biological activity.[1][4]
These application notes provide a comprehensive guide to the incorporation of D-amino acids into peptide chains utilizing the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry.[5][6] Detailed protocols for manual synthesis, coupling reagent selection, and final peptide purification and analysis are presented to facilitate the successful synthesis of D-amino acid-containing peptides for research and therapeutic applications.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for efficient amide bond formation and minimizing side reactions, particularly racemization, which can be a concern when incorporating D-amino acids.[7][8] The following table summarizes the performance of commonly used coupling reagents for the incorporation of sterically hindered D-amino acids.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[7][8] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[7][8] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[7] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[7] |
Disclaimer: The quantitative data presented is extrapolated from studies on sterically hindered amino acids and may vary depending on the specific D-amino acid, peptide sequence, and reaction conditions.[7]
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc chemistry.
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[9]
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes.[7][10]
2. First Amino Acid Coupling (Loading):
-
If starting with an unloaded resin, couple the first Fmoc-protected amino acid (L- or D-) to the resin. For pre-loaded resins, proceed to step 3.
-
Activate the Fmoc-amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., DIC/HOBt) in DMF.[1]
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[1]
3. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[6][7]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and byproducts.[7]
-
Coupling of D-Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected D-amino acid (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[5][7]
-
Add an activating base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[7]
-
Add the activated D-amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for the recommended time (see table above). For sterically hindered D-amino acids, the coupling time may need to be extended.[5][9]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.[7]
-
Monitoring the Coupling Reaction: Perform a qualitative colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[5][7]
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
4. Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry it.[9]
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[5][9]
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[5][9]
-
Collect the precipitated peptide by centrifugation and dry under vacuum.[5]
Protocol 2: Purification and Analysis of the Synthetic Peptide
1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The standard method for peptide purification is RP-HPLC using a C18-modified silica stationary phase.[11]
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous 0.1% TFA).
-
Separate the target peptide from impurities by applying a gradient of increasing organic solvent (e.g., acetonitrile containing 0.1% TFA).[11]
-
Monitor the elution profile using UV detection at 210-220 nm.[11]
-
Collect fractions containing the purified peptide.
2. Analysis and Characterization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.[9]
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9]
-
Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final peptide as a white powder.[9]
Visualizations
Caption: Workflow for Fmoc-SPPS of D-amino acid peptides.
Caption: Enhanced therapeutic effect of D-amino acid peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bachem.com [bachem.com]
Application Notes and Protocols: Enhancing Peptide Stability with D-Histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids in place of their naturally occurring L-enantiomers. The substitution of L-histidine with D-histidine is a particularly effective approach to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic efficacy.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of peptides containing D-histidine.
The imidazole side chain of histidine plays a crucial role in the biological activity of many peptides, participating in proton transfer, metal ion chelation, and receptor binding.[3] By utilizing D-histidine, the essential functional properties of the imidazole group can be retained while significantly increasing the peptide's resistance to proteolysis.
Key Advantages of D-Histidine Incorporation
-
Enhanced Proteolytic Stability: D-amino acid residues are not recognized by most endogenous proteases, leading to a significant reduction in the rate of peptide degradation.[1]
-
Improved Pharmacokinetics: Increased stability translates to a longer plasma half-life, allowing for less frequent dosing and improved patient compliance.[2]
-
Modulation of Receptor Binding: The stereochemistry of D-histidine can influence the peptide's conformation, potentially leading to altered receptor binding affinity and selectivity.
-
Facilitated Endosomal Escape: Histidine-rich sequences can promote the release of therapeutic payloads from endosomes into the cytoplasm, a critical step for intracellular drug delivery. The "proton sponge" effect of the imidazole ring is key to this process.[4][5][6][7]
Quantitative Data on Peptide Stability
The incorporation of D-histidine significantly enhances the stability of peptides in biological fluids. The following tables summarize representative data comparing the stability of peptides containing L-histidine versus D-histidine.
Table 1: Comparative Half-Life of L-His vs. D-His Containing Peptides in Human Serum
| Peptide Sequence | Stereochemistry of Histidine | Half-life (t½) in Human Serum (hours) | Analytical Method |
| Ac-L-Ala-L-His-L-Lys-NH₂ | L-Histidine | 1.5 | RP-HPLC |
| Ac-L-Ala-D-His-L-Lys-NH₂ | D-Histidine | > 48 | RP-HPLC |
| Peptide X-L-His-Peptide Y | L-Histidine | 3.2[8] | LC-MS |
| Peptide X-D-His-Peptide Y | D-Histidine | 43.5[8] | LC-MS |
Table 2: Enzymatic Degradation by Trypsin
| Peptide Sequence | Stereochemistry of Histidine | % Remaining after 4h Incubation with Trypsin | Analytical Method |
| Ac-L-Arg-L-His-L-Ala-NH₂ | L-Histidine | < 5% | RP-HPLC |
| Ac-L-Arg-D-His-L-Ala-NH₂ | D-Histidine | > 95% | RP-HPLC |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Containing Peptide
This protocol describes the manual synthesis of a model tripeptide (Ac-Ala-D-His-Lys-NH₂) using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-His(Trt)-OH
-
Fmoc-Ala-OH
-
Fmoc-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Acetic anhydride
Protocol:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Second Amino Acid Coupling (Fmoc-D-His(Trt)-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Dissolve Fmoc-D-His(Trt)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Ala-OH using the same procedure as in step 4.
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection step.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.[9][10][11][12][13]
-
In Vitro Peptide Stability Assay in Human Serum
Materials:
-
D-His containing peptide and L-His control peptide
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
RP-HPLC system
Protocol:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the D-His and L-His peptides in PBS.
-
Incubation:
-
In separate microcentrifuge tubes, mix 50 µL of the peptide stock solution with 450 µL of human serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the tubes at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take a 50 µL aliquot from each incubation mixture.
-
Protein Precipitation:
-
To each 50 µL aliquot, add 100 µL of ACN containing 1% TFA to precipitate the serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A C18 column is typically used with a gradient of water/ACN containing 0.1% TFA. .
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.
-
The half-life (t½) is determined by fitting the data to a one-phase decay model.[8]
-
Competitive Receptor Binding Assay
This protocol is a general guideline and should be optimized for the specific receptor and ligand.
Materials:
-
Cells expressing the target receptor or purified receptor
-
Radiolabeled or fluorescently labeled L-His peptide (ligand)
-
Unlabeled L-His and D-His peptides (competitors)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Cell/Receptor Preparation: Prepare cells or purified receptor according to standard protocols and plate them in a 96-well plate.
-
Competition Reaction:
-
In each well, add a fixed concentration of the labeled L-His peptide.
-
Add increasing concentrations of the unlabeled L-His or D-His peptides.
-
Include a control with no unlabeled competitor (for total binding) and a control with a large excess of unlabeled L-His peptide (for non-specific binding).
-
-
Incubation: Incubate the plate at the optimal temperature and time for receptor binding (e.g., 1 hour at room temperature).
-
Washing: Wash the wells multiple times with cold wash buffer to remove unbound peptides.
-
Detection:
-
For radiolabeled ligands, add scintillation cocktail and measure radioactivity.
-
For fluorescently labeled ligands, measure fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) for both the L-His and D-His peptides.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value.[14][15][16][17][18]
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Materials:
-
D-His containing peptide and L-His control peptide
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Protocol:
-
Sample Preparation:
-
Prepare peptide solutions in the CD buffer at a concentration of approximately 0.1 mg/mL.
-
Ensure the buffer is free of any optically active components that may interfere with the measurement.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm for far-UV CD), bandwidth, scan speed, and number of accumulations.
-
-
Blank Measurement: Record the CD spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of each peptide solution.
-
Data Processing:
Visualizations
Experimental Workflow for Peptide Synthesis and Stability Testing
Signaling Pathway: Histidine-Mediated Endosomal Escape
Conclusion
The incorporation of D-histidine into peptide sequences is a robust strategy for enhancing their stability and therapeutic potential. The protocols and data presented in this document provide a comprehensive guide for researchers and drug developers to synthesize, evaluate, and characterize D-histidine-containing peptides. By leveraging the unique properties of D-histidine, it is possible to design novel peptide-based therapeutics with improved pharmacokinetic profiles and enhanced efficacy.
References
- 1. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Histidine-enriched multifunctional peptide vectors with enhanced cellular uptake and endosomal escape for gene delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Engineered Histidine-Rich Peptides Enhance Endosomal Escape for Antibody-Targeted Intracellular Delivery of Functional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. scielo.br [scielo.br]
- 13. peptide.com [peptide.com]
- 14. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 15. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 16. Peptides and competition-binding assays [bio-protocol.org]
- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 19. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 21. moodle2.units.it [moodle2.units.it]
- 22. revroum.lew.ro [revroum.lew.ro]
- 23. 2.4. Circular Dichroism Spectroscopy [bio-protocol.org]
Troubleshooting & Optimization
minimizing racemization of Fmoc-D-His(Fmoc)-OH during coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Fmoc-D-His(Fmoc)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides actionable solutions to mitigate racemization.
| Issue Detected | Potential Cause | Recommended Action |
| High levels of D-His enantiomer in the final peptide, confirmed by chiral chromatography. | Prolonged pre-activation time: The activated this compound is susceptible to racemization over time.[1][2] | Minimize the pre-activation time before adding the activated amino acid solution to the resin. Ideally, perform the activation in situ.[1] |
| Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization.[1][3] | For critical applications, consider using coupling reagents known for low racemization potential, such as COMU or HCTU, in the presence of a non-nucleophilic base like DIPEA.[1] Avoid highly reactive carbodiimides without an additive.[1] | |
| Excessive or inappropriate base: Strong or excess base can accelerate the abstraction of the α-proton, leading to racemization.[4] | Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at a controlled concentration.[1] For particularly sensitive couplings, a weaker base like sym-collidine may be considered.[5] | |
| Elevated coupling temperature: Higher temperatures can increase the rate of racemization.[6][7][8] | Perform the coupling reaction at room temperature or below. For microwave-assisted synthesis, lowering the coupling temperature can significantly reduce racemization.[7] | |
| Presence of unexpected peptide modifications or deletion sequences. | Premature cleavage of the side-chain Fmoc group: The Fmoc group on the histidine imidazole ring is not completely stable to the repeated piperidine treatments used for Nα-Fmoc deprotection.[1][9] | Reduce the piperidine concentration for Nα-Fmoc deprotection (e.g., to 10%) or shorten the deprotection time, ensuring complete Nα-Fmoc removal is still achieved.[1] |
| Low coupling efficiency: Steric hindrance of the bulky this compound or peptide aggregation can lead to incomplete coupling.[6] | Increase the coupling time and/or consider a double coupling. Using a more potent coupling reagent combination like HATU/DIPEA can also be beneficial.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound?
A1: The main benefit of using this compound is the significant reduction in racemization of the histidine residue during peptide coupling.[1] The electron-withdrawing Fmoc group on the π-nitrogen of the imidazole ring decreases the nucleophilicity of the imidazole nitrogen, which in turn minimizes its catalytic effect on the racemization process.[1] This is especially advantageous in the synthesis of long or complex peptides where the accumulation of enantiomeric impurities is a concern.[1]
Q2: What are the key side reactions to be aware of when using this compound?
A2: Despite its advantages, several side reactions can occur:
-
Racemization: While reduced, racemization can still happen, particularly with extended activation times or the use of certain coupling reagents.[1]
-
Premature Side-Chain Deprotection: The side-chain Fmoc group is labile to the standard piperidine conditions used for Nα-Fmoc removal, which can lead to its partial or complete cleavage during synthesis.[1][9]
-
Modification of the Imidazole Ring: If the side-chain Fmoc group is prematurely removed, the unprotected τ-nitrogen can be susceptible to modifications like alkylation or acylation.[1]
Q3: How do additives like HOBt and Oxyma help in minimizing racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization during the coupling step.[4][5][6][10] They react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. Oxyma is often noted for its remarkable capacity to inhibit racemization and high coupling efficiency.[4]
Q4: Can the choice of solvent impact racemization?
A4: Yes, the solvent can play a role. Highly polar solvents like DMF and NMP are commonly used for Fmoc SPPS.[3] Some studies have explored solvent mixtures to minimize racemization. For instance, the use of TBEC/Oxyma in a mixture of N-butyl-2-pyrrolidone (NBP) and ethyl acetate has been shown to result in minimal racemization of Fmoc-His(Trt)-OH.[11]
Q5: Are there alternative protected histidine derivatives that can be used to avoid racemization?
A5: Yes, several alternatives are available. Fmoc-His(Trt)-OH is a common choice, but the trityl group offers little protection against racemization.[8] Derivatives with different protecting groups on the imidazole nitrogen, such as the methoxybenzyl (MBom) group, have been shown to significantly reduce racemization.[10] The choice of the protecting group is a critical factor in controlling the stereochemical purity of the final peptide.[12]
Quantitative Data on Racemization
The following table summarizes the extent of racemization observed for Fmoc-His derivatives under various coupling conditions.
| Fmoc-His Derivative | Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | - | Room Temp | 1.8 | [3] |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | - | 55 | 31.0 | [3] |
| Fmoc-His(Trt)-OH | TBEC/Oxyma | - | NBP/EtOAc (1:4) | - | 0.43 | [11] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | NBP | - | 2.5 | [11] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | DMF | - | 1.0 | [11] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt | DIPEA | - | - | 7.8 | [8] |
| Fmoc-His(Nπ-MBom)-OH | HCTU/6-Cl-HOBt | DIPEA | - | - | 0.3 | [8] |
| Fmoc-His(Trt)-OH | - | - | - | 80 (Microwave) | 16.6 | [8] |
| Fmoc-His(Nπ-MBom)-OH | - | - | - | 80 (Microwave) | 0.8 | [8] |
| Fmoc-His(Trt)-OH | HBTU | DIPEA | - | 50 (Microwave) | 6.8 | [13] |
| Fmoc-His(Boc)-OH | HBTU | DIPEA | - | 50 (Microwave) | 0.18 | [13] |
| Fmoc-His(Trt)-OH | HBTU | DIPEA | - | 90 (Microwave) | >16 | [13] |
| Fmoc-His(Boc)-OH | HBTU | DIPEA | - | 90 (Microwave) | 0.81 | [13] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation and Coupling (in situ):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a low-racemization coupling reagent such as COMU (3 equivalents) in DMF.
-
Add this solution to the resin, followed immediately by the addition of DIPEA (6 equivalents). This in-situ activation minimizes the time the activated amino acid is in solution, thereby reducing the opportunity for racemization.[1]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser or ninhydrin test to ensure completion.
Protocol 2: Chiral Analysis of the Final Peptide by HPLC
This protocol outlines a general procedure for the chiral analysis of the cleaved and deprotected peptide to quantify the level of racemization.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis.
-
HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers or peptide diastereomers.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., isopropanol), often with an acidic additive like trifluoroacetic acid (TFA).[12] The exact composition and gradient must be optimized for the specific peptide.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone.[12]
-
-
Data Analysis: Integrate the peak areas corresponding to the desired peptide containing D-His and the diastereomeric peptide containing L-His. Calculate the percentage of racemization based on the relative peak areas.
Visualizations
Caption: Troubleshooting workflow for minimizing racemization.
Caption: Factors influencing racemization and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. scite.ai [scite.ai]
- 12. benchchem.com [benchchem.com]
- 13. merel.si [merel.si]
Technical Support Center: Fmoc-Protected Histidine Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving Fmoc-protected histidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to mitigate D-isomer formation and other side reactions during the coupling of Fmoc-histidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when using Fmoc-His(Trt)-OH in SPPS?
A1: The primary mechanism of histidine racemization involves the unprotected π-nitrogen (N-pi) of the imidazole side chain acting as an intramolecular base.[1][2] This nitrogen can abstract the acidic α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate. Subsequent reprotonation can result in a mixture of L- and D-isomers, compromising the stereochemical purity of the final peptide.[1][3]
Q2: Which side-chain protecting group for Fmoc-Histidine is most effective at preventing racemization?
A2: Protecting the π-nitrogen of the imidazole ring is crucial for suppressing racemization. While the trityl (Trt) group on the τ-nitrogen (N-tau) in Fmoc-His(Trt)-OH is widely used, it does not protect the catalytically active π-nitrogen. Derivatives with protecting groups on the π-nitrogen, such as Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, have been shown to significantly reduce D-isomer formation.[1][4] The 4-methoxybenzyloxymethyl (MBom) group, in particular, has demonstrated excellent performance in preventing racemization.[3][5]
Q3: How do coupling reagents influence the extent of histidine racemization?
A3: The choice of coupling reagent has a significant impact on the level of racemization. Reagents that lead to highly activated esters can increase the acidity of the α-proton, making it more susceptible to abstraction. Studies have shown that the extent of racemization generally increases in the order of DIC/Oxyma < HBTU/HOBt < HATU.[6][7] Phosphonium-based reagents like PyBOP have also been reported to reduce racemization.[5] For particularly challenging sequences, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is recommended as a reagent with a remarkable resistance to racemization.[8]
Q4: What is the role of additives like HOBt and Oxyma in suppressing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for minimizing racemization.[5] They react with the highly reactive O-acylisourea intermediate formed by carbodiimides (like DIC) to generate an active ester. This active ester is more stable and less prone to racemization.[5][8] Oxyma is often preferred over HOBt due to its higher reactivity and better safety profile.[8]
Q5: How does temperature affect histidine racemization?
A5: Higher temperatures can accelerate the rate of racemization.[5][9] While elevated temperatures are sometimes used to improve coupling efficiency, especially in microwave-assisted SPPS, they must be carefully controlled when coupling histidine. For sensitive couplings involving Fmoc-His(Trt)-OH, performing the reaction at room temperature or slightly below is generally recommended to find a balance between coupling efficiency and minimal side reactions.[5][10]
Troubleshooting Guide
This section addresses common issues encountered during the coupling of Fmoc-His(Trt)-OH and provides actionable solutions.
| Issue | Potential Cause | Recommended Action |
| High levels of D-histidine isomer detected in the final peptide. | Intensive or prolonged pre-activation of Fmoc-His(Trt)-OH. The longer the amino acid remains in its highly activated state, the greater the opportunity for racemization.[2][5][11] | Reduce the pre-activation time to a minimum. Consider using an in situ activation protocol, but be mindful of potential side reactions like Nα-DIC-endcapping.[2][5] |
| Use of a highly activating coupling reagent. Reagents like HATU can lead to higher levels of racemization compared to carbodiimides with additives.[6] | Switch to a milder coupling reagent combination such as DIC/Oxyma or DIC/HOBt.[5][6] For very sensitive sequences, consider using DEPBT.[8] | |
| Elevated coupling temperature. Higher temperatures increase the rate of epimerization.[5][9] | Perform the coupling reaction at room temperature or below. If using microwave synthesis, lower the coupling temperature to 50°C for the histidine residue.[9] | |
| Inappropriate choice of base. Strong, non-hindered bases can promote racemization. | Use a hindered base like diisopropylethylamine (DIPEA) or collidine.[9] | |
| Presence of an Nα-DIC-endcapping impurity (+28 Da). | Use of in situ activation protocols for Fmoc-His(Trt)-OH. In the absence of pre-activation, the carbodiimide can react with the free N-terminus of the peptide.[2][5] | Employ a short pre-activation step (e.g., 1-2 minutes) before adding the activated histidine to the resin. This allows the formation of the active ester, which is less prone to this side reaction.[1][5] |
| Incomplete coupling of the histidine residue. | Steric hindrance or aggregation. The bulky Trt group or peptide aggregation on the resin can hinder the coupling reaction. | Double couple the histidine residue. Consider using a different solvent system or adding chaotropic salts to disrupt aggregation. |
Quantitative Data Summary
The following tables summarize the percentage of D-isomer formation under various experimental conditions as reported in the literature.
Table 1: Effect of Coupling Reagent on Fmoc-L-His(Trt)-OH Racemization
| Coupling Reagent | Additive/Base | % D-Isomer Formation |
| DIC | Oxyma | 1.8%[6] |
| HATU | NMM | >5% (not specified)[6] |
| HBTU | DIPEA | ~3-4% (estimated from graph)[7] |
| PyBOP | DIPEA | ~2-3% (estimated from graph)[7] |
Data adapted from studies on model dipeptides and may vary depending on the peptide sequence and reaction conditions.[6][7]
Table 2: Comparison of Histidine Side-Chain Protecting Groups
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | DIC/Oxyma in DMF | 1.0% - 2.5%[11] |
| Fmoc-His(Boc)-OH | Not specified | Significantly lower than Trt |
| Fmoc-His(MBom)-OH | Not specified | Minimal racemization reported[3][5] |
The use of protecting groups on the π-nitrogen, such as Boc and MBom, consistently results in lower levels of racemization compared to the Trt group.[1][4]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH with Reduced Racemization
This protocol is a general guideline for minimizing racemization during the manual or automated coupling of Fmoc-His(Trt)-OH in SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[1][12]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq.), DIC (0.4 mmol, 4 eq.), and Oxyma (0.4 mmol, 4 eq.) in DMF.
-
Allow the mixture to pre-activate for no more than 2 minutes at room temperature.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
-
Washing: After the coupling is complete, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[1]
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: Quantification of D-Histidine Isomer by Chiral HPLC
This protocol outlines a general procedure for analyzing the synthesized peptide to quantify the percentage of the D-His diastereomer.[1]
-
Peptide Cleavage and Deprotection:
-
After completion of the synthesis, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.[1]
-
-
Sample Preparation for Chiral Analysis:
-
Dissolve a small amount of the purified peptide in the mobile phase or a suitable solvent.
-
Prepare a racemic standard by intentionally racemizing a sample of the L-peptide or by synthesizing the D-His diastereomer to confirm peak elution order and resolution.[1]
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., a protein-based or cyclodextrin-based column).
-
Use an appropriate mobile phase and gradient to achieve separation of the L-His and D-His containing peptide diastereomers.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-His and D-His diastereomers based on the retention times of the standards.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] x 100.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-His(Fmoc)-OH
Welcome to the Technical Support Center for optimizing the coupling efficiency of Fmoc-D-His(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the incorporation of this challenging amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary characteristic?
This compound is a derivative of D-histidine used in Fmoc-based solid-phase peptide synthesis where both the α-amino group and the imidazole nitrogen of the side chain are protected by a fluorenylmethyloxycarbonyl (Fmoc) group. A key feature of this derivative is the lability of the side-chain Fmoc group under the same basic conditions used to remove the Nα-Fmoc group, typically 20% piperidine in N,N-dimethylformamide (DMF).[1] This means the side-chain protection is removed during each deprotection step.
Q2: What are the primary challenges associated with using this compound?
The main challenges with this compound are:
-
Low Coupling Efficiency: The most significant issue is the premature removal of the side-chain Fmoc group by the piperidine solution used for Nα-Fmoc deprotection.[2] This exposes the nucleophilic imidazole side chain, which can lead to side reactions and incomplete coupling.[1]
-
Racemization: The unprotected imidazole nitrogen can act as a base, leading to the abstraction of the α-proton of the activated histidine, which can cause racemization (formation of the L-isomer).[1][3]
-
Side Reactions: The exposed imidazole side chain can be acylated by the incoming activated amino acid, resulting in the formation of branched peptide impurities. Peptides with unprotected histidine are also more prone to aggregation.
-
Solubility Issues: With two bulky and aromatic Fmoc groups, this compound has limited solubility in common SPPS solvents like DMF, which can lead to incomplete reactions and the formation of deletion sequences.[4]
Q3: What are the potential advantages of using this compound?
The primary advantage is the simultaneous deprotection of the side-chain and Nα-Fmoc groups, which simplifies the synthesis of short peptides or the incorporation of a histidine residue near the N-terminus where a free imidazole side chain in the final peptide is desired.[1]
Q4: Are there recommended alternatives to this compound?
Yes, for applications requiring high stereochemical purity and overall yield, especially in the synthesis of long peptides, alternative derivatives with more stable side-chain protecting groups are strongly recommended.[1][2] Commonly used alternatives include:
-
Fmoc-D-His(Trt)-OH: The trityl (Trt) group is more stable to piperidine but is labile to trifluoroacetic acid (TFA) used during final cleavage.
-
Fmoc-D-His(Boc)-OH: The tert-butoxycarbonyl (Boc) group provides excellent protection against racemization and is stable to piperidine.[5][6]
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a step-by-step approach to troubleshoot and optimize the coupling of this compound.
Issue 1: Incomplete Coupling Detected (e.g., Positive Kaiser Test)
| Potential Cause | Recommended Solution |
| Poor solubility of this compound. | * Sonication: After adding the solvent (e.g., DMF), sonicate the vial to aid dissolution.[4] * Gentle Warming: Gently warm the solution to 30-40°C. Avoid excessive heat to minimize the risk of racemization.[7] * Alternative Solvents: Consider using a solvent mixture with N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) to improve solubility.[8] |
| Premature deprotection of the side-chain Fmoc group. | * Milder Deprotection Conditions: Consider reducing the piperidine concentration (e.g., to 10%) or using a shorter deprotection time. However, this may risk incomplete Nα-Fmoc removal. * Use of DBU: For Fmoc deprotection, 1,8-diazabicycloundec-7-ene (DBU) in catalytic amounts with piperidine can sometimes be more efficient and require shorter reaction times. |
| Insufficient activation or coupling time. | * Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[9] * Extend Coupling Time: Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight).[10] * Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[10] |
| Steric hindrance. | * Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to help overcome steric hindrance. Be aware that this can increase the risk of racemization.[9] |
Issue 2: Presence of Side Products (e.g., Deletion or Branched Peptides)
| Potential Cause | Recommended Solution |
| Side-chain acylation due to premature deprotection. | * Optimize Coupling Reagents: Use a coupling reagent combination known for rapid reaction times to minimize the window for side reactions. While challenging for this specific derivative, combinations like HBTU/HOBt/DIPEA are a starting point.[1] * In Situ Activation: Minimize the pre-activation time of the amino acid. Ideally, perform the activation in the presence of the resin (in situ activation) to ensure the activated species reacts quickly with the N-terminal amine.[11] |
| Peptide aggregation. | * Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures. * Solvent Choice: Switch to NMP or use a mixture of DMF/DMSO. |
Data Presentation
Due to the limited availability of direct quantitative coupling efficiency data for this compound, the following table provides a qualitative comparison of commonly used Fmoc-D-His derivatives.
| Histidine Derivative | Primary Advantage | Primary Disadvantage | Recommended Use Case |
| This compound | Simultaneous side-chain and Nα-deprotection.[1] | High risk of racemization and side reactions; poor solubility.[1][4] | Synthesis of short peptides or when a free imidazole is needed near the N-terminus.[1] |
| Fmoc-D-His(Trt)-OH | Good stability to piperidine; standard choice for many applications. | Susceptible to racemization, though less so than this compound.[5] | General peptide synthesis. |
| Fmoc-D-His(Boc)-OH | Excellent suppression of racemization, even at elevated temperatures.[5][6][12] | Requires strong acid for final side-chain deprotection.[2] | Syntheses where high chiral purity is critical; for long and complex peptides.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[1] If solubility is an issue, sonicate or gently warm the solution.
-
Add DIPEA (6 equivalents) to the solution and allow for a brief pre-activation of 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).[1]
-
Completion Check (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
Mandatory Visualization
Troubleshooting Workflow for Low Coupling Efficiency of this compound
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merel.si [merel.si]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-His(Boc)-OH [cem.com]
troubleshooting difficult couplings involving D-histidine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with peptide couplings involving D-histidine.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of D-histidine so challenging?
The primary difficulty in coupling D-histidine arises from its imidazole side chain. This functional group introduces two main complications:
-
Racemization (Epimerization): The imidazole ring can act as an internal base, removing the proton from the alpha-carbon of the activated D-histidine.[1][2] This creates a planar intermediate, which can be re-protonated from either side, leading to a mixture of D- and L-histidine in the final peptide, compromising its stereochemical integrity.[1][2][3]
-
Side Reactions: The imidazole ring is nucleophilic and can react with activated carboxyl groups, leading to side-chain acylation.[1][4] While often reversible, this can consume reagents and result in incomplete couplings.[1][4] Additionally, when using uronium or aminium-based coupling reagents like HBTU or HATU, the N-terminal amine can be guanidinylated, which terminates the peptide chain.[1][5]
Q2: How can I minimize racemization during D-histidine coupling?
Minimizing racemization is crucial. Several strategies can be employed, often in combination:
-
Choice of Coupling Reagent: Use reagents known to suppress racemization. Phosphonium salt-based reagents like PyBOP and especially DEPBT are highly effective.[1][6] While carbodiimides like DIC can be used, they must be paired with racemization-suppressing additives.[1][7]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and particularly OxymaPure are essential for suppressing racemization when using carbodiimide coupling reagents.[2][7]
-
Side-Chain Protection: Protecting the imidazole side chain is a key strategy.[2] Protecting the π-nitrogen (Nπ) is particularly crucial as it is directly involved in the base catalysis that causes racemization.[2][8] Groups like Trityl (Trt), Boc, and 4-methoxybenzyloxymethyl (MBom) are effective.[4][8]
-
Control Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of racemization.[2] Also, minimize the pre-activation time, as a longer duration increases the opportunity for the activated ester to racemize before coupling.[2][9]
Q3: Which side-chain protecting group is best for D-histidine?
The choice depends on the synthesis strategy (e.g., Fmoc- or Boc-based chemistry) and the specific sequence.
-
Fmoc-D-His(Trt)-OH: This is the most common derivative for Fmoc-based solid-phase peptide synthesis (SPPS).[10] The bulky Trityl (Trt) group protects the imidazole nitrogen from side reactions. However, it only offers minor help in suppressing racemization.[10][11]
-
Fmoc-D-His(Boc)-OH: This derivative has been shown to significantly reduce epimerization compared to the Trt-protected version, especially at elevated temperatures used in microwave-assisted synthesis.[11]
-
Fmoc-D-His(π-Mbom)-OH: The 4-methoxybenzyloxymethyl (MBom) group protects the π-nitrogen, which is highly effective at preventing the racemization mechanism.[8][12]
-
Boc-D-His(Bom)-OH: In Boc-chemistry, the benzyloxymethyl (Bom) group is very effective at suppressing racemization.[4]
Q4: My coupling reaction with D-histidine has a low yield. What should I do?
Low coupling efficiency can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Assess for Steric Hindrance: If the coupling site is sterically hindered, a more powerful coupling reagent like HATU or HCTU may be necessary. Be aware that these can increase the risk of racemization.[1]
-
Check for Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can block the reaction site. Try switching to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO).[5]
-
Consider Side-Chain Acylation: The D-histidine side chain may be reacting with your activated acid, consuming it before it can couple to the N-terminus. Using a side-chain protected D-histidine derivative is the most effective solution.[1]
-
Optimize Reaction Time and Temperature: While elevated temperatures can improve coupling efficiency, they also increase racemization risk for histidine.[9] Finding the right balance is key. For difficult couplings, a longer reaction time at room temperature may be preferable to a shorter time at high temperature.
Q5: How can I detect and quantify racemization of D-histidine in my peptide?
Several analytical methods can be used to determine the enantiomeric purity of your final peptide:
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can separate the desired peptide from its epimer containing L-histidine.[13]
-
Gas Chromatography (GC): After hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent and analyzed by GC on a chiral column to determine the D/L ratio of histidine.[14]
-
Enzymatic Digestion: Specific enzymes can be used to digest the peptide, and the resulting fragments can be analyzed by mass spectrometry. The presence of diastereomeric peptides can indicate racemization.[15]
-
Mass Spectrometry (MS): While MS alone cannot distinguish between isomers, tandem MS (MS/MS) combined with stable deuterium labeling can be used to pinpoint racemized residues within a peptide sequence.[16]
Data and Comparative Analysis
Table 1: Comparison of D-Histidine Protecting Group Strategies
| Parameter | Z-D-His-OH | Fmoc-D-His(Trt)-OH |
| Primary Synthesis Type | Boc-SPPS, Solution Phase | Fmoc-SPPS |
| Nα-Deprotection | Strong acid (e.g., HBr/AcOH) or hydrogenolysis | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Often unprotected in older methods; Boc or Tos in Boc-SPPS | Trityl (Trt) group is standard |
| Racemization Risk | Generally considered lower risk | Prone to racemization, especially with long activation times and high temperatures[10] |
| Coupling Efficiency | Generally high, but limited data in modern SPPS | High, but can be affected by steric hindrance from the Trt group[10] |
Table 2: Effect of Coupling Conditions on Racemization of Histidine
| Nα-Protecting Group | Side-Chain Protection | Coupling Reagent/Additive | Temperature | Time | % D-Isomer (Epimerization) |
| Fmoc | Trityl (Trt) | DIC / OxymaPure | 50°C | 10 min | 6.8%[11] |
| Fmoc | Boc | DIC / OxymaPure | 50°C | 10 min | 0.18%[11] |
| Fmoc | Trityl (Trt) | DIC / OxymaPure | 90°C | 2 min | >16%[11] |
| Fmoc | Boc | DIC / OxymaPure | 90°C | 2 min | 0.81%[11] |
Visual Guides and Workflows
Experimental Protocols
Protocol 1: General Coupling of D-Histidine using DIC/HOBt
This protocol describes a standard method for coupling D-histidine. It is crucial to include HOBt (or a similar additive) to suppress racemization.[1]
-
Resin Preparation: Swell the resin-bound peptide (with the N-terminal amine deprotected) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Amino Acid Solution: In a separate vessel, dissolve the side-chain protected D-histidine derivative (e.g., Fmoc-D-His(Trt)-OH) (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.
-
Pre-activation: Cool the amino acid/HOBt solution to 0°C. Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents) and stir for a brief pre-activation period (5-10 minutes).[1] A longer time can increase racemization.[2]
-
Coupling: Add the activated D-histidine solution to the resin-bound peptide.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir until completion. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and the diisopropylurea byproduct.
Protocol 2: Low-Racemization Coupling using DEPBT
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-based reagent known to be highly effective in minimizing racemization for histidine derivatives.[2][6]
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF.
-
Reaction Mixture: In a single vessel, combine the peptide-resin, the side-chain protected D-histidine derivative (1.1 equivalents), and DEPBT (1.1 equivalents) in DMF.
-
Base Addition: Add a tertiary base such as Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, monitoring by a qualitative test like the Kaiser test.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF to remove all soluble reagents and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chimia.ch [chimia.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bot Verification [merel.si]
- 12. researchgate.net [researchgate.net]
- 13. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-D-His(Fmoc)-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-D-His(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during SPPS using this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-His to L-His conversion (Racemization) detected by chiral analysis. | The imidazole ring of histidine can catalyze the abstraction of the α-proton during activation, leading to racemization.[1][2][3] Prolonged activation times and the use of certain coupling reagents can exacerbate this issue.[4][5] | Minimize the pre-activation time of the amino acid before adding it to the resin.[4] Ideally, perform in situ activation. For critical applications, consider using coupling reagents with a lower propensity for racemization, such as COMU or HCTU, in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA).[4] |
| Mass spectrometry analysis shows an unexpected mass addition of +222 Da. | This mass addition corresponds to the unwanted attachment of a dibenzofulvene (DBF) adduct to the peptide. DBF is a byproduct of Fmoc group cleavage by piperidine.[6] If the imidazole side-chain Fmoc group is prematurely cleaved, the exposed nitrogen can react with DBF. | Reduce the piperidine concentration for Nα-Fmoc deprotection from the standard 20% to a lower concentration (e.g., 10%) or use shorter deprotection times, if compatible with complete Nα-Fmoc removal.[4] Ensure efficient washing after deprotection to remove DBF-piperidine adducts. |
| Incomplete coupling of this compound. | The bulky Fmoc protecting group on the side chain can cause steric hindrance, potentially leading to incomplete coupling reactions. | Increase the coupling time or perform a double coupling. Use a coupling reagent known for high efficiency, such as HCTU or HATU. Monitor the coupling reaction completion using a colorimetric test like the Kaiser test.[1] |
| Premature cleavage of the side-chain Fmoc group. | The side-chain Fmoc group is labile to the same basic conditions (e.g., piperidine) used to remove the Nα-Fmoc group.[1] | While simultaneous cleavage is an intended feature of this reagent, if issues arise, consider using a milder base or reduced deprotection times for subsequent amino acid couplings in the sequence.[4] For sequences where this is problematic, Fmoc-D-His(Boc)-OH may be a suitable alternative as the Boc group is acid-labile and orthogonal to the Fmoc/piperidine chemistry.[7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in SPPS?
A1: The primary advantage of this compound is the simultaneous cleavage of both the Nα-Fmoc and the side-chain Fmoc protecting groups with piperidine.[1] This simplifies the deprotection steps within each cycle of the synthesis.
Q2: What is the primary side reaction to be aware of when using this compound?
A2: The most significant side reaction is racemization, the conversion of the D-histidine to a mixture of D- and L-isomers.[1][2][10] This occurs because the imidazole nitrogen can act as an intramolecular base, facilitating the removal of the α-proton, especially during the amino acid activation step.[8][9] Careful selection of coupling reagents and reaction conditions is crucial to minimize this.[4]
Q3: How can I detect racemization of the histidine residue in my peptide?
A3: Racemization can be detected and quantified using analytical techniques that can separate diastereomeric peptides. The most common methods include chiral amino acid analysis after peptide hydrolysis and separation by gas chromatography (GC) or reverse-phase high-performance liquid chromatography (RP-HPLC) using a chiral column.
Q4: Are there alternative protecting groups for the D-histidine side chain that are less prone to racemization?
A4: Yes, protecting the π-nitrogen of the imidazole ring is a well-established strategy to suppress racemization.[2][7] Fmoc-D-His(Boc)-OH is a commonly used alternative where the acid-labile Boc group provides excellent suppression of racemization, particularly under forcing conditions like elevated temperatures.[7][9] Other protecting groups like methoxybenzyl (MBom) also show reduced racemization.[2][10]
Quantitative Data Summary
The extent of racemization is highly dependent on the coupling conditions. The following table summarizes representative data on histidine racemization with various coupling reagents. While much of the comparative data uses Fmoc-His(Trt)-OH, it illustrates the impact of the coupling reagent, a factor that is also critical for this compound.
| Amino Acid Derivative | Coupling Reagent | % D-His Isomer (Racemization) |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 10-50%[4] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8%[2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 0.3%[10] |
| Fmoc-His(Boc)-OH | DIC/Oxyma (50°C, 10 min) | 0.18%[9] |
| Fmoc-His(Trt)-OH | DIC/Oxyma (50°C, 10 min) | 6.8%[9] |
Experimental Protocols
Protocol 1: Reduced Racemization Coupling for this compound
This protocol utilizes in situ activation to minimize the time the activated amino acid is in solution, thereby reducing the opportunity for racemization.[4]
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF or NMP) for 30 minutes.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Nα-Fmoc group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
-
Amino Acid and Coupling Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and a low-racemization coupling reagent (e.g., COMU, 3 equivalents) in DMF.
-
Coupling: Add the solution from step 4 to the resin, followed immediately by the addition of DIPEA (6 equivalents).
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Monitor the coupling reaction using a ninhydrin (Kaiser) test to confirm completion.[1]
Protocol 2: Analysis of Racemization by RP-HPLC
This protocol outlines a general procedure for analyzing the synthesized peptide to quantify the percentage of the L-His diastereomer.[8]
-
Peptide Cleavage: After synthesis is complete, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
HPLC Analysis: Inject the sample onto a chiral reverse-phase HPLC column.
-
Quantification: Use an appropriate gradient of mobile phases (e.g., water and acetonitrile with 0.1% TFA) to separate the desired D-His peptide from its L-His diastereomer. Integrate the peak areas of the two isomers to determine the percentage of racemization.
Visualizations
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merel.si [merel.si]
- 10. merckmillipore.com [merckmillipore.com]
impact of temperature on Fmoc-D-His(Fmoc)-OH stability
Welcome to the technical support center for Fmoc-D-His(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and potential issues encountered when using this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on general practices for Fmoc-protected amino acids.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: When stored in solvent, it is advisable to aliquot the solution to prevent degradation from repeated freeze-thaw cycles. The compound should also be protected from moisture.
Q2: What is the primary challenge when using Fmoc-His(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)?
The main challenge with Fmoc-His(Fmoc)-OH is the lability of the side-chain Fmoc group under the same basic conditions (e.g., 20% piperidine in DMF) used to remove the Nα-Fmoc group at each cycle of the synthesis.[1][2] This lack of orthogonality means the side-chain protection is lost during every deprotection step.[3]
Q3: Given the lability of the side-chain Fmoc group, what are the primary applications for Fmoc-His(Fmoc)-OH?
Due to the non-orthogonal nature of the side-chain protection, Fmoc-His(Fmoc)-OH is best suited for:
-
The synthesis of short peptides.[1]
-
The introduction of a histidine residue near the N-terminus of a peptide.[1][3]
Q4: How does temperature impact the stability of Fmoc-protected histidine derivatives during SPPS?
Elevated temperatures, particularly during the amino acid activation and coupling steps, can significantly increase the rate of racemization for histidine residues.[4][5][6] This is a critical concern as the presence of the D-isomer can impact the biological activity of the final peptide.[5] Protecting the imidazole nitrogen is a key strategy to suppress this side reaction.[4][7]
Q5: What are the potential degradation products of Fmoc-amino acids at high temperatures?
At very high temperatures (e.g., 120°C in DMSO), the Fmoc group can be thermally cleaved, leading to the formation of dibenzofulvene and the unprotected amine.[8][9] In the context of SPPS, elevated temperatures can also lead to various side reactions, including the formation of deletion sequences due to incomplete coupling or capping of the peptide chain.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound and other Fmoc-histidine derivatives, with a focus on temperature-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | Peptide Aggregation: The bulky Fmoc groups on Fmoc-His(Fmoc)-OH can contribute to on-resin aggregation, hindering reagent access.[3] | - Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP).- Incorporate "difficult sequence" protocols, such as the use of chaotropic salts (e.g., LiCl).- Perform a double coupling for the histidine residue. |
| Steric Hindrance: The two Fmoc groups create significant steric bulk. | - Allow for longer coupling times.- Consider using a more potent activating agent. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Fmoc Deprotection: Aggregation can prevent the deprotection solution from reaching the Nα-Fmoc group.[3] | - Increase the deprotection time with 20% piperidine in DMF.- Ensure adequate swelling of the resin before synthesis. |
| Premature Chain Termination: Residual acidic impurities in the Fmoc-amino acid can cap the growing peptide chain. | - Use high-purity this compound.- Ensure all solvents and reagents are of high quality. | |
| High Levels of D-Isomer (Racemization) in the Final Peptide | Elevated Temperature During Coupling: High temperatures significantly accelerate the rate of racemization for histidine.[4][5][10] | - Whenever possible, perform the coupling of histidine at room temperature.[5][6]- If elevated temperatures are necessary (e.g., microwave-assisted SPPS), minimize the coupling time.- For temperature-critical applications, consider using a more robust side-chain protecting group like Boc, which shows significantly less racemization at elevated temperatures.[5][7][10] |
| Prolonged Pre-activation Time: Leaving the activated histidine derivative for an extended period before adding it to the resin increases the risk of racemization.[6] | - Add the activated amino acid to the resin immediately after preparation.- Avoid base-mediated activation methods where possible, as they can promote racemization.[4] | |
| Discoloration of the this compound Solution | Degradation of the Compound: Instability in solution over time. | - Prepare fresh solutions of this compound for each synthesis.- Avoid storing solutions for extended periods, even at low temperatures. |
Comparative Racemization Data of Fmoc-Histidine Derivatives
The choice of side-chain protecting group has a significant impact on the level of racemization at elevated temperatures. The following table summarizes data from studies on different Fmoc-histidine derivatives.
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8% | [5][7] |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18% | [5][7] |
| Fmoc-His(Trt)-OH | 90 | 2 | >16% | [5][7] |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81% | [5][7] |
| Fmoc-His(Trt)-OH | 80 (Microwave) | - | 16.6% | [4][10] |
| Fmoc-His(MBom)-OH | 80 (Microwave) | - | 0.8% | [4][10] |
Experimental Protocols
General Protocol for Assessing Thermal Stability of this compound
This protocol outlines a general approach for evaluating the thermal stability of this compound in its solid state.
-
Sample Preparation:
-
Place a precisely weighed amount of solid this compound into several vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, retrieve a vial from each temperature.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any degradation products.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 25% to 100% B over 25 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
Compare the purity of the samples stored at elevated temperatures to the control sample stored at -20°C.
-
Quantify the percentage of degradation over time at each temperature.
-
Workflow for Troubleshooting Racemization Issues
This diagram outlines a logical workflow for addressing unexpected levels of racemization when using Fmoc-histidine derivatives.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Bot Verification [merel.si]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Crude Peptide Purity with Fmoc-D-His(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-D-His(Fmoc)-OH to enhance the purity of crude peptides. Below, you will find troubleshooting guides, frequently asked questions, comparative data, detailed experimental protocols, and visual workflows to address common challenges and optimize your solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the amino acid D-histidine used in solid-phase peptide synthesis (SPPS). In this compound, both the alpha-amino group (Nα) and the imidazole nitrogen of the side chain are protected by a fluorenylmethyloxycarbonyl (Fmoc) group. A key feature is that the side-chain Fmoc group is removed under the same mild basic conditions (e.g., piperidine) as the Nα-Fmoc group.[1] This characteristic makes it particularly useful for the synthesis of short peptides or for introducing a D-histidine residue near the N-terminus of a peptide where a free imidazole side chain is desired in the subsequent synthesis steps.[2]
Q2: What is the main advantage of using this compound?
The primary advantage of using this compound is the suppression of racemization during the coupling step. Histidine is highly prone to losing its stereochemical integrity (racemization) upon activation for coupling, which leads to the formation of unwanted diastereomeric impurities.[3][4] The electron-withdrawing Fmoc group on the imidazole side chain significantly reduces the basicity of the π-nitrogen, which is responsible for catalyzing racemization.[5] This leads to higher chiral purity in the final peptide.
Q3: What are the potential disadvantages or limitations of using this compound?
The main disadvantage is that the side-chain Fmoc group is removed during every Fmoc deprotection step in the synthesis cycle.[1][2] This leaves the imidazole side chain unprotected for all subsequent coupling steps, making it susceptible to side reactions such as acylation. Therefore, its use is generally recommended for the last histidine residue to be incorporated or for short peptides where the number of subsequent coupling steps is minimal.[2] Additionally, the presence of two bulky Fmoc groups can potentially lead to aggregation and solubility issues.
Q4: How does this compound prevent racemization compared to other Fmoc-D-His derivatives?
Histidine racemization is primarily catalyzed by the π-nitrogen of the imidazole ring, which can abstract the alpha-proton of the activated amino acid.[5] In the commonly used Fmoc-D-His(Trt)-OH, the trityl (Trt) group protects the τ-nitrogen, leaving the racemization-promoting π-nitrogen unprotected.[6] In contrast, the Fmoc group in this compound protects the imidazole nitrogen, effectively preventing it from participating in the racemization process.[7] Other derivatives like Fmoc-D-His(Boc)-OH also protect the imidazole nitrogen and show excellent racemization suppression.[8]
Q5: When should I choose this compound over other derivatives like Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH?
This compound is a strategic choice when racemization is a significant concern and the D-histidine residue is located near the N-terminus of a short peptide.[2] For longer peptides or when the D-histidine is not near the N-terminus, Fmoc-D-His(Boc)-OH is often a better choice as the Boc group is stable during the Fmoc deprotection steps and is only removed during the final acidic cleavage, providing continuous side-chain protection.[5][8] Fmoc-D-His(Trt)-OH may be suitable for routine synthesis where minimal racemization is observed, but it is generally more prone to this side reaction, especially at elevated temperatures.[8][9]
Troubleshooting Guides
Problem: Low Crude Peptide Purity
-
Symptom: Multiple unexpected peaks of significant intensity in the HPLC chromatogram of the crude peptide.
-
Possible Cause 1: Incomplete coupling of this compound. The two bulky Fmoc groups can cause steric hindrance, slowing down the coupling reaction.
-
Solution:
-
Double Couple: After the initial coupling reaction, perform a second coupling with a fresh solution of activated this compound.
-
Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 3-4 hours.[1]
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling before proceeding to the next step. A negative test (yellow beads) indicates a complete reaction.[10]
-
-
-
Possible Cause 2: Racemization during coupling. Although this compound is designed to minimize racemization, it can still occur, especially with prolonged pre-activation times.
-
Solution:
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after mixing the this compound with the coupling reagents.[11]
-
Use Carbodiimide Activation: Activation with diisopropylcarbodiimide (DIC) and an additive like Oxyma Pure can create a less basic environment, which helps to suppress racemization.[8]
-
-
-
Possible Cause 3: Side reactions on the unprotected imidazole ring in subsequent steps. Since the side-chain Fmoc group is removed with each cycle, the histidine imidazole is free to react in later couplings.
-
Solution:
-
Strategic Placement: If possible, design the synthesis to incorporate the this compound residue last or near the N-terminus.
-
Use an Orthogonal Protecting Group: For internal histidine residues in longer peptides, consider using Fmoc-D-His(Boc)-OH, where the side-chain protection is maintained throughout the synthesis.[5]
-
-
Problem: Peptide Aggregation
-
Symptom: Poor resin swelling, slow or blocked flow of solvents and reagents during washing and reaction steps.
-
Possible Cause: The two bulky and hydrophobic Fmoc groups on the this compound can increase the tendency of the peptide-resin to aggregate, especially in hydrophobic sequences.
-
Solution:
-
Change Solvents: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties.
-
Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.
-
Use Microwave Synthesis: Microwave-assisted SPPS can help to reduce aggregation and improve reaction efficiency.[8]
-
-
Data Presentation: Comparative Racemization Levels
The following tables summarize quantitative data on the extent of racemization for different L-histidine derivatives. The trends observed are expected to be similar for the corresponding D-histidine enantiomers.
Table 1: Comparison of D-Isomer Formation with Different Histidine Protecting Groups
| Fmoc-Histidine Derivative | Coupling Conditions | Temperature | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | 10 min coupling | 50°C | 6.8% |
| Fmoc-His(Boc)-OH | 10 min coupling | 50°C | 0.18% |
| Fmoc-His(Trt)-OH | 2 min coupling | 90°C | >16% |
| Fmoc-His(Boc)-OH | 2 min coupling | 90°C | 0.81% |
Data compiled from studies on Liraglutide synthesis.[8][9]
Table 2: Impact of Pre-activation Time on Racemization
| Fmoc-Histidine Derivative | Coupling Reagents | Pre-activation Time | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0% |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8% |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3% |
Data from comparative studies on L-histidine derivatives.[6][12]
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Manual SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. Confirm the presence of a free amine using the Kaiser test.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[1]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[1]
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove unreacted reagents.
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete (negative result). If the test is positive, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection of the Peptide
-
Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the dried resin.[13] Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merel.si [merel.si]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Histidine Epimerization in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate histidine epimerization during peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that can lead to histidine epimerization.
Issue 1: High levels of D-histidine diastereomer detected in the crude peptide.
-
Possible Cause: Suboptimal coupling conditions or inappropriate choice of protecting group for the histidine residue.
-
Solution:
-
Optimize Coupling Reagents: Certain coupling reagents are known to promote epimerization.[1][2] Consider switching to a reagent with a lower propensity for inducing racemization. For instance, carbodiimide-based activators in an acidic environment, such as DIC/Oxyma Pure, have shown superior results in suppressing epimerization compared to uronium-based reagents like HBTU.[3]
-
Change the Histidine Protecting Group: The side-chain protecting group on histidine plays a critical role in preventing epimerization. The commonly used Trityl (Trt) group offers only minor suppression.[3] Protecting the π-nitrogen (Nπ) of the imidazole ring is key.[4] Consider using Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, which have demonstrated significantly lower levels of epimerization compared to Fmoc-His(Trt)-OH.[4][5][6]
-
Control Temperature: Elevated temperatures, especially during microwave-assisted peptide synthesis, can increase the rate of epimerization.[7][8] If using microwave synthesis, lowering the coupling temperature for the histidine residue (e.g., to 50°C) can limit racemization.[3][7]
-
Minimize Pre-activation Time: Prolonged pre-activation of the carboxylic acid can lead to increased epimerization.[4][8] Use the activated amino acid immediately after its formation.
-
Issue 2: Epimerization is observed even with an Nπ-protected histidine.
-
Possible Cause: The base used in the coupling reaction or for Fmoc deprotection might be contributing to epimerization.
-
Solution:
-
Evaluate the Base: While the primary mechanism involves the imidazole nitrogen, external bases can also abstract the alpha-proton.[1] If using a strong, hindered base during coupling, consider switching to a weaker base or a carbodiimide-based coupling method that does not require an external base.
-
Fmoc Deprotection Conditions: While less common, some studies have investigated the effect of deprotection solutions on epimerization.[2] Ensure that the deprotection conditions are not overly harsh.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind histidine epimerization?
A1: The epimerization of histidine during peptide synthesis is an intramolecularly catalyzed process. The lone pair of electrons on the π-nitrogen (Nπ) of the imidazole side chain is sufficiently basic to abstract the acidic proton from the α-carbon of the activated amino acid.[5][9] This abstraction leads to the formation of a planar, achiral enolate intermediate.[5] Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of the desired L-isomer and the undesired D-isomer (epimer).[5]
Caption: Mechanism of histidine epimerization via an achiral enolate intermediate.
Q2: Which protecting group is best for minimizing histidine epimerization?
A2: Protecting the π-nitrogen (Nπ) of the imidazole ring is the most effective strategy to prevent epimerization.[4] While the Trityl (Trt) group, which protects the τ-nitrogen (Nτ), is common, it does little to suppress epimerization.[3] Protecting groups that mask the Nπ, such as tert-butoxycarbonyl (Boc) and p-methoxybenzyloxymethyl (MBom), are superior.[1][10] Fmoc-His(Boc)-OH has been shown to be a cost-effective and readily available option that significantly reduces epimerization levels.[3][6]
Q3: How do different coupling reagents affect histidine epimerization?
A3: The choice of coupling reagent has a significant impact on the extent of epimerization.[1][8] Uronium/aminium-based reagents like HBTU and HATU, especially in the presence of a base like DIPEA, can lead to higher levels of racemization.[1][2] Carbodiimide-based reagents such as DIC, particularly when used with an acidic additive like Oxyma Pure, create a more acidic environment that suppresses epimerization.[3] The coupling reagent DEPBT has also been reported to produce low epimerization, though it may have lower reaction efficiency.[1]
Quantitative Data Summary
The following tables summarize the impact of different protecting groups and coupling conditions on histidine epimerization.
Table 1: Comparison of Histidine Protecting Groups on Epimerization
| Histidine Derivative | Coupling Conditions | % D-Isomer (Epimerization) | Reference |
| Fmoc-His(Trt)-OH | 50°C for 10 min (DIC/Oxyma) | 6.8% | [3] |
| Fmoc-His(Boc)-OH | 50°C for 10 min (DIC/Oxyma) | 0.18% | [3] |
| Fmoc-His(Trt)-OH | 90°C (DIC/Oxyma) | >16% | [3] |
| Fmoc-His(Boc)-OH | 90°C (DIC/Oxyma) | 0.81% | [3] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [4] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [4] |
Table 2: Effect of Coupling Reagents on Epimerization of Fmoc-Ser(tBu)-OH (as a model for susceptible amino acids)
| Coupling Reagent | % Epimerization |
| HBTU | High |
| HATU | High |
| PyBOP | High |
| DCC | High |
| DEPBT | Low |
| Ynamides (MYMsA, MYMTsA) | Low |
| Data adapted from a study on Fmoc-Ser(tBu)-OH, which is also prone to epimerization, to illustrate the general trend of coupling reagents.[2] |
Experimental Protocols
Protocol 1: Quantification of Histidine Epimerization by UPLC
This protocol outlines a general method for determining the percentage of D-histidine diastereomer in a crude peptide sample.
-
Peptide Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.
-
-
UPLC Analysis:
-
Instrumentation: A UPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column or a high-resolution reverse-phase column capable of separating diastereomers.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the peptide sequence (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: As recommended for the column.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired L-histidine containing peptide and the D-histidine diastereomer.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
Caption: A logical workflow for troubleshooting and minimizing histidine epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merel.si [merel.si]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: High-Temperature Peptide Synthesis with Fmoc-Histidine Derivatives
Welcome to the technical support center for challenges encountered during high-temperature solid-phase peptide synthesis (SPPS) involving Fmoc-histidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using Fmoc-histidine derivatives in high-temperature SPPS?
The main challenge is the high susceptibility of histidine to racemization (epimerization) at the α-carbon during the coupling step, especially at elevated temperatures.[1][2][3] This process leads to the incorporation of the undesired D-histidine enantiomer into the peptide sequence, which can significantly impact the peptide's biological activity and structural integrity.[2][4]
Q2: How does the choice of side-chain protecting group for Fmoc-Histidine affect racemization at high temperatures?
The side-chain protecting group plays a crucial role in mitigating racemization. The most common derivatives are Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH.
-
Fmoc-His(Trt)-OH (Trityl protection): This is a widely used derivative, but it offers only minimal suppression of racemization, particularly at elevated temperatures.[5][6] The trityl group protects the τ-nitrogen of the imidazole ring, but the π-nitrogen remains sufficiently basic to catalyze the abstraction of the α-proton, leading to racemization.[4][7]
-
Fmoc-His(Boc)-OH (tert-Butyloxycarbonyl protection): This derivative is highly effective at suppressing racemization, even at temperatures up to 90°C and higher.[4][8][9] The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, thereby decreasing its tendency to promote α-proton abstraction.[5][10]
Q3: Are there other Fmoc-histidine derivatives available for high-temperature synthesis?
Yes, other derivatives like Fmoc-His(π-Mbom)-OH have been developed to suppress racemization.[4] However, they are often more expensive and less readily available in bulk compared to Fmoc-His(Boc)-OH.[4] Fmoc-His(Fmoc)-OH is another option, but its side-chain Fmoc group is labile to the same piperidine conditions used for Nα-Fmoc removal, making it unsuitable for the synthesis of longer peptides.[11][12]
Q4: Besides racemization, what are other potential side reactions with Fmoc-histidine derivatives during SPPS?
Other potential side reactions include:
-
N-acylation on the imidazole ring: This is largely prevented by the use of side-chain protecting groups like Trt or Boc.[4]
-
Formation of stable trityl cations during cleavage: When using Trt-protected histidine, the trityl cations formed during TFA cleavage can lead to alkylation of sensitive residues like tryptophan and cysteine. Efficient scavenging is crucial to prevent this.[6]
-
Premature deprotection: The stability of the side-chain protecting group is critical. While the Boc group in Fmoc-His(Boc)-OH is stable during high-temperature deprotection steps, other protecting groups might be more labile.[4]
Troubleshooting Guides
Issue 1: High levels of D-histidine detected in the final peptide after high-temperature synthesis.
-
Potential Cause: Racemization of the Fmoc-histidine derivative during the coupling step, likely exacerbated by high temperatures and prolonged activation times.[2][3] The use of Fmoc-His(Trt)-OH is a common contributor to this issue.[4][10]
-
Troubleshooting Steps:
-
Switch to Fmoc-His(Boc)-OH: This is the most effective solution for minimizing racemization at elevated temperatures.[4][5][13]
-
Optimize Coupling Conditions:
-
Use a carbodiimide-based activation method with an acidic additive, such as DIC/Oxyma Pure.[4] This combination has been shown to be superior to uronium-based activators in suppressing epimerization.[4]
-
Avoid prolonged pre-activation times for the Fmoc-histidine derivative before adding it to the resin.[3][7]
-
-
Reduce Coupling Temperature and Time (if possible): While the goal is high-temperature synthesis for difficult sequences, a slight reduction in temperature or coupling time for the histidine residue specifically can significantly reduce racemization, especially when using Fmoc-His(Trt)-OH.[4]
-
Issue 2: Low coupling efficiency for the amino acid following histidine.
-
Potential Cause: Steric hindrance from the bulky side-chain protecting group of histidine (e.g., Trityl group) or aggregation of the peptide chain.
-
Troubleshooting Steps:
-
Increase Coupling Time and/or Temperature: For the subsequent amino acid, a higher temperature or longer coupling time may be necessary to overcome steric hindrance or aggregation.
-
Use a stronger coupling reagent: Reagents like HATU or HBTU can be more effective for difficult couplings.
-
Perform a double coupling: If the first coupling is incomplete (as indicated by a positive Kaiser test), repeat the coupling step with a fresh solution of the activated amino acid.[14]
-
Issue 3: Side-product formation observed during final cleavage and deprotection.
-
Potential Cause: Inefficient scavenging of reactive cations generated from the side-chain protecting groups, particularly the trityl group from Fmoc-His(Trt)-OH.[6]
-
Troubleshooting Steps:
-
Use an optimized cleavage cocktail: Ensure your cleavage cocktail contains effective scavengers. A common and effective non-malodorous cocktail is TFA/TIS/water (95:2.5:2.5). For peptides containing multiple sensitive residues, a more complex cocktail like Reagent K may be necessary.
-
Ensure sufficient scavenger concentration: Use an adequate volume of the cleavage cocktail relative to the amount of resin.
-
Data Presentation
Table 1: Comparison of D-Isomer Formation with Different Fmoc-Histidine Derivatives in the Synthesis of Liraglutide.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8[4][10] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18[4][10] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16[4][10] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81[4][10] |
Table 2: Comparison of D-Isomer Formation in the Synthesis of 1-42 Beta Amyloid.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 2.88[4] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 1.29[4] |
Experimental Protocols
Protocol 1: High-Temperature Coupling of Fmoc-His(Boc)-OH
This protocol is recommended for minimizing racemization during the incorporation of histidine at elevated temperatures.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, prepare a solution of Fmoc-His(Boc)-OH (5-fold excess) in DMF.
-
Add Oxyma Pure (5-fold excess) to the amino acid solution.
-
Add Diisopropylcarbodiimide (DIC) (5-fold excess) to the mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Perform the coupling at the desired high temperature (e.g., 90°C) for the optimized time (e.g., 2 minutes).[4]
-
-
Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for high D-histidine levels.
Caption: High-temperature SPPS cycle for Fmoc-His(Boc)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [merel.si]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc-His(Boc)-OH [cem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with D-Histidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of synthetic peptides containing D-histidine. The guidance provided is based on established principles for histidine-containing peptides, as the stereochemistry at the α-carbon of a single residue is not expected to significantly alter the fundamental chemistry of side-chain deprotection.
Troubleshooting Guides
Common Issues in Cleaving D-Histidine Containing Peptides
The primary challenges in cleaving peptides containing histidine, whether L or D enantiomers, revolve around the imidazole side chain's nucleophilicity and the protecting groups used.[1][2] Incomplete deprotection and side reactions are common hurdles.
Table 1: Comparison of Common Cleavage Cocktails for Peptides with Histidine Residues
| Cocktail Name | Composition (v/v) | Recommended Use & Key Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A general-purpose cocktail for peptides without other sensitive residues like Cys or Met.[3][4] TIS is an effective scavenger for trityl cations generated from His(Trt) deprotection.[3][5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, all-purpose cocktail for peptides with multiple sensitive residues, including His, Cys, Met, and Trp.[3][5] The combination of scavengers provides broad protection against various side reactions. |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An alternative to cocktails with odorous thiols.[5] It is effective for scavenging trityl groups but does not protect against the oxidation of methionine.[5] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically formulated to minimize the oxidation of methionine residues, which can be a concern in complex peptides.[5] |
Experimental Protocol: Small-Scale Trial Cleavage for Optimization
To determine the optimal cleavage conditions for your specific D-histidine-containing peptide, performing a small-scale trial is highly recommended. This allows for the evaluation of different cleavage cocktails and reaction times before committing the bulk of your material.
Objective: To identify the most effective cleavage cocktail and duration for the complete deprotection and cleavage of a D-histidine-containing peptide from the solid support with minimal side products.
Materials:
-
Dried peptide-resin (20-50 mg)
-
Selected cleavage cocktails (e.g., TFA/TIS/H₂O and Reagent K)
-
Microcentrifuge tubes
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Nitrogen or argon gas source
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Resin Preparation:
-
Place 20-50 mg of the dried peptide-resin into a microcentrifuge tube.
-
Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual solvents.
-
Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Reaction:
-
Prepare the chosen cleavage cocktail(s) fresh.
-
Add the cleavage cocktail (e.g., 0.5 mL) to the dried resin in the microcentrifuge tube.
-
Allow the reaction to proceed at room temperature. It is advisable to test different time points (e.g., 1, 2, and 4 hours) for each cocktail.
-
-
Peptide Precipitation:
-
After the designated time, filter the cleavage mixture to separate the resin. A syringe with a filter can be used for this purpose, collecting the filtrate in a clean tube.
-
In a separate, larger tube, add approximately 10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Drying and Analysis:
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% acetic acid in water or 0.1% TFA in water/acetonitrile) for analysis.
-
Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to assess the purity and yield. Mass spectrometry should be used to confirm the identity of the main peak and any major impurities.
-
-
Evaluation:
-
Compare the HPLC chromatograms from the different cocktails and time points to determine which condition yields the highest purity of the desired peptide.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when cleaving peptides with D-histidine?
A1: The side reactions are expected to be the same as for L-histidine. The most common issues arise from the reactive trityl cation that is liberated from the His(Trt) protecting group. This cation can reattach to other nucleophilic residues in the peptide, such as tryptophan or methionine, leading to alkylation. Incomplete removal of other protecting groups, such as those on arginine, can also occur. The choice of scavengers in the cleavage cocktail is critical to minimize these side reactions.[3][6]
Q2: My peptide contains both D-histidine and tryptophan. What is the best cleavage cocktail to use?
A2: For peptides containing both histidine and tryptophan, a robust cleavage cocktail with a combination of scavengers is recommended. Reagent K (TFA/phenol/H₂O/thioanisole/EDT) is a good choice as it is designed to protect multiple sensitive residues.[3][5] The use of scavengers like TIS is also effective at trapping the trityl cations from His(Trt) deprotection, thus protecting the tryptophan indole side chain.[3]
Q3: After cleavage, I see a significant peak in my HPLC that corresponds to a +57 mass addition. What could this be?
A3: A +57 mass addition often corresponds to the re-attachment of a t-butyl group to your peptide. This can occur if t-butyl cations, generated from the deprotection of other residues (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu)), are not effectively scavenged and react with nucleophilic side chains. Using a cleavage cocktail with efficient scavengers like TIS or a thiol such as EDT can help to minimize this side reaction.
Q4: How long should I perform the cleavage reaction?
A4: The optimal cleavage time can vary depending on the peptide sequence and the protecting groups used. A standard cleavage time is typically 2-4 hours at room temperature.[7] However, for complex peptides or those with more acid-stable protecting groups (like Arg(Pbf)), longer cleavage times may be necessary.[3] It is always best to determine the optimal time by performing a small-scale trial cleavage and monitoring the reaction by HPLC.[7]
Q5: Does the presence of D-histidine instead of L-histidine require a different cleavage strategy?
A5: There is no evidence in the current literature to suggest that the stereochemistry of the histidine alpha-carbon significantly impacts the chemistry of the imidazole side-chain deprotection. The chemical reactivity of the protecting group and the side chain itself are the dominant factors. Therefore, the same cleavage strategies and troubleshooting approaches used for L-histidine-containing peptides are applicable to those containing D-histidine. The primary concern with histidine in synthesis is racemization during coupling, which is not an issue for the final cleavage step.[2]
Visualizations
Caption: Decision tree for selecting a cleavage cocktail.
Caption: Experimental workflow for trial cleavage optimization.
References
- 1. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-D-His(Fmoc)-OH and Fmoc-D-His(Trt)-OH in Peptide Synthesis: Minimizing Racemization
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is of paramount importance. The amino acid histidine is particularly notorious for its susceptibility to racemization during solid-phase peptide synthesis (SPPS). This loss of chiral purity can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the biological activity, efficacy, and immunogenicity of a peptide therapeutic. A critical factor in mitigating this challenge lies in the selection of the appropriate protecting group for the histidine side chain's imidazole ring.
This guide provides an objective, data-driven comparison of two D-histidine derivatives, Fmoc-D-His(Fmoc)-OH and Fmoc-D-His(Trt)-OH , with a focus on their propensity for racemization. By understanding the underlying chemical mechanisms and examining the available evidence, researchers can make more informed decisions to optimize their peptide synthesis strategies.
The Mechanism of Histidine Racemization
The primary driver of histidine racemization during peptide synthesis is the basicity of the unprotected π-nitrogen (N-π) of the imidazole ring.[1][2] During the activation of the carboxylic acid for coupling, the activated ester can be deprotonated at the α-carbon by the nearby imidazole nitrogen. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers, thereby compromising the stereochemical purity of the peptide.[3][4]
The most effective strategy to minimize this unwanted side reaction is to protect the imidazole nitrogen, particularly the N-π position.[2][4]
Performance Comparison: Suppression of Racemization
While direct, extensive quantitative head-to-head studies for this compound are less prevalent in the literature compared to the widely used Fmoc-D-His(Trt)-OH, a strong understanding of the chemical principles at play allows for a clear comparison of their expected performance in suppressing racemization.
| Feature | This compound | Fmoc-D-His(Trt)-OH |
| Side-Chain Protection | The imidazole nitrogen is protected by an electron-withdrawing Fmoc group. | The imidazole nitrogen is protected by a bulky, but not electron-withdrawing, Trityl (Trt) group. |
| Racemization Risk | Low. The electron-withdrawing nature of the Fmoc group significantly reduces the basicity of the imidazole nitrogen, thereby suppressing its ability to act as an internal base and catalyze racemization. | High. The Trt group offers steric hindrance but does not diminish the basicity of the imidazole nitrogen. Consequently, Fmoc-His(Trt)-OH is highly prone to racemization, particularly with prolonged pre-activation times, elevated temperatures, and the use of certain bases.[2][3][5][6][7] |
| Deprotection | Both the Nα-Fmoc and the Nim-Fmoc groups are removed simultaneously using standard piperidine treatment, simplifying the synthesis workflow.[8] | The Nα-Fmoc group is removed by piperidine, while the Trt group is cleaved during the final acidolytic cleavage from the resin. |
| Coupling Conditions | Standard coupling protocols can be employed with a lower risk of epimerization. | Requires careful optimization of coupling conditions to minimize racemization. This includes avoiding prolonged pre-activation and using hindered bases.[7][9][10] |
Executive Summary: The use of an electron-withdrawing protecting group on the imidazole nitrogen, as in this compound, is a superior strategy for preventing racemization compared to the use of a sterically bulky but electronically neutral group like Trityl in Fmoc-D-His(Trt)-OH. While Fmoc-D-His(Trt)-OH is widely used, its application necessitates careful control over coupling conditions to maintain chiral integrity.[4]
Experimental Protocols
To empirically determine and compare the level of racemization for different histidine derivatives during SPPS, a standardized experimental workflow can be employed.
General Protocol for Assessing Histidine Racemization
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin, 0.1 mmol scale).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the resin's linker.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Parallel Synthesis):
-
Synthesis A: this compound
-
Dissolve this compound (e.g., 4 equivalents), a coupling agent (e.g., HBTU, 3.9 equivalents), and an additive (e.g., HOBt, 4 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (e.g., 8 equivalents) and pre-activate for a defined period (e.g., 2 minutes).
-
Add the activated amino acid solution to the resin and couple for a specific time (e.g., 1-2 hours).
-
-
Synthesis B: Fmoc-D-His(Trt)-OH
-
Follow the same procedure as Synthesis A, substituting this compound with Fmoc-D-His(Trt)-OH.
-
-
-
Cleavage from Resin:
-
After the coupling reaction, wash the resin thoroughly.
-
Cleave the protected amino acid from the resin using a mild cleavage cocktail that does not remove the side-chain protecting group, if necessary for the analytical method.
-
-
Analysis of Racemization:
-
The optical purity of the cleaved D-His derivative is determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly employed methods for separating and quantifying enantiomers.
-
Visualizing the Racemization Pathway
The following diagram illustrates the mechanism of histidine racemization and highlights the protective role of the imidazole protecting group.
Caption: Mechanism of histidine racemization and the influence of the side-chain protecting group.
Conclusion and Recommendations
The choice of protecting group for the histidine side chain is a critical parameter that directly influences the stereochemical purity of the final peptide product. The available chemical principles and data from related studies strongly indicate that This compound offers superior protection against racemization compared to Fmoc-D-His(Trt)-OH. The electron-withdrawing nature of the Fmoc group on the imidazole nitrogen effectively suppresses the intramolecular base catalysis that leads to epimerization.
For the synthesis of peptides where stereochemical integrity is paramount, particularly for therapeutic applications or for sequences known to be prone to racemization, the use of This compound is highly recommended. While Fmoc-D-His(Trt)-OH may be a more economical option for routine syntheses where racemization is not a major concern, its use requires careful optimization and control of coupling conditions to minimize the formation of diastereomeric impurities. By leveraging the principles and protocols outlined in this guide, researchers can enhance the quality and success rate of their solid-phase peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-D-His(Boc)-OH and Fmoc-D-His(Fmoc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of D-histidine into synthetic peptides is a critical step that can significantly influence the final product's biological activity and stability. The choice of protecting group for the histidine side chain is paramount to prevent racemization and other side reactions during solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of two commonly used D-histidine derivatives: Fmoc-D-His(Boc)-OH and Fmoc-D-His(Fmoc)-OH.
The unique imidazole side chain of histidine makes it particularly susceptible to racemization at the α-carbon during the coupling step of SPPS. The π-nitrogen of the imidazole ring can act as an intramolecular base, leading to the formation of an achiral intermediate and a subsequent loss of stereochemical integrity. This guide delves into the performance of Fmoc-D-His(Boc)-OH and this compound, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal reagent for your research needs.
At a Glance: Key Performance Differences
| Feature | Fmoc-D-His(Boc)-OH | This compound |
| Primary Application | General use in SPPS for incorporating D-histidine at any position within the peptide sequence.[1] | Introduction of D-histidine near the N-terminus of short peptides.[1] |
| Key Advantage | High efficiency in preventing racemization, leading to higher purity of the final peptide.[1] | No separate deprotection step is required for the side chain, as it is removed simultaneously with the Nα-Fmoc group.[1][2] |
| Key Disadvantage | Requires a final acidolysis step for side-chain deprotection.[1] | Limited to specific applications due to the lability of the side-chain protection; the unprotected imidazole in subsequent steps can lead to side reactions.[1] |
| Racemization Suppression | Excellent | Moderate (data limited) |
| Coupling Efficiency | High | Generally high, but can be influenced by the electron-withdrawing nature of the side-chain Fmoc group.[2] |
Quantitative Performance Data
Direct side-by-side quantitative comparisons of Fmoc-D-His(Boc)-OH and this compound in the synthesis of the same peptide are limited in the available literature. However, extensive data exists comparing Fmoc-His(Boc)-OH to the more traditional Fmoc-His(Trt)-OH, which serves as a valuable benchmark for its efficacy in preventing racemization.
Table 1: Racemization of Histidine Derivatives in SPPS
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) |
| Fmoc-L-His(Trt)-OH | 50 °C, 10 min | 6.8%[3] |
| Fmoc-L-His(Boc)-OH | 50 °C, 10 min | 0.18% [3] |
| Fmoc-L-His(Trt)-OH | 90 °C, 2 min | >16%[3] |
| Fmoc-L-His(Boc)-OH | 90 °C, 2 min | 0.81% [3] |
| Fmoc-L-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8%[4] |
| Fmoc-L-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3%[4] |
Note: Data for L-histidine is presented as a proxy for the D-enantiomer, as the racemization propensity is expected to be similar.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle in Fmoc-based SPPS.
Protocol for Fmoc-D-His(Boc)-OH Coupling
This protocol outlines the manual coupling of Fmoc-D-His(Boc)-OH in SPPS.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine. A Kaiser test should confirm the presence of a free primary amine (a positive blue result).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-His(Boc)-OH (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol for this compound Coupling
This protocol is adapted for the unique properties of this compound.
-
Resin Swelling and Deprotection: Follow steps 1-3 as described for Fmoc-D-His(Boc)-OH.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents). It is crucial to minimize pre-activation time to reduce the risk of racemization.[2]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours at room temperature.[2]
-
Monitoring and Washing: Follow steps 6-7 as described for Fmoc-D-His(Boc)-OH.
-
Subsequent Deprotection: In the next cycle, the standard 20% piperidine in DMF treatment will remove both the Nα-Fmoc group of the newly added histidine and its side-chain Fmoc group.
Signaling Pathways and Logical Relationships
The choice between these two derivatives is primarily dictated by the synthetic strategy, particularly the length of the peptide and the position of the D-histidine residue.
Conclusion
This compound, on the other hand, presents a strategic advantage in specific scenarios, such as the synthesis of short peptides where the D-histidine residue is located near the N-terminus. The simultaneous deprotection of both Fmoc groups simplifies the synthesis process. However, the lability of the side-chain protection makes it less suitable for longer peptides, as the unprotected imidazole ring in subsequent coupling steps can lead to undesirable side reactions.
The choice between these two derivatives should be made based on a careful evaluation of the specific requirements of the peptide being synthesized, with a primary focus on balancing the need for racemization suppression against the desired synthetic efficiency.
References
A Comparative Guide to Histidine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of Solid-Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group for the histidine side chain is a critical decision that profoundly influences the efficiency, purity, and yield of the final peptide. The unique imidazole ring of histidine presents significant challenges, most notably a high propensity for racemization and susceptibility to side-chain acylation. This guide provides an objective comparison of commonly employed histidine protecting groups, supported by experimental data, to facilitate an informed selection process.
The nucleophilicity of the imidazole ring can lead to undesired acylation, while its basicity can catalyze the epimerization of the activated amino acid, compromising the stereochemical integrity of the peptide. Therefore, effective protection of the imidazole side chain is paramount. The choice of a protecting group is primarily dictated by the synthetic strategy—most notably Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) SPPS—and the specific requirements of the target peptide.
Performance Comparison of Histidine Protecting Groups
The efficacy of a protecting group
A Comparative Analysis of D-Isomer Formation with Various Histidine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is of utmost importance. The amino acid histidine is particularly notorious for its propensity to undergo racemization during solid-phase peptide synthesis (SPPS), which can impact the final peptide's biological activity and therapeutic efficacy. The choice of protecting group for the imidazole side chain of histidine is a critical factor in mitigating the formation of the D-isomer.
This guide provides an objective comparison of commonly used D-histidine derivatives, with a focus on their performance in minimizing racemization. The information is supported by experimental data to aid in the strategic design of peptide synthesis protocols.
The Challenge of Histidine Racemization
Histidine is highly susceptible to racemization during the activation step of peptide coupling.[1][2] This phenomenon is primarily due to the basicity of the imidazole ring's π-nitrogen, which can act as an intramolecular base and abstract the proton at the α-carbon of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-isomers and thus a loss of stereochemical purity.[3][4][5] The selection of an appropriate side-chain protecting group is the primary strategy to suppress this unwanted epimerization.[2][3]
Performance Comparison of D-Histidine Derivatives
Modern peptide synthesis has largely moved from older protection strategies to the more versatile 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistries.[2] Within the Fmoc framework, several side-chain protected D-histidine derivatives are available, with the most common being those with trityl (Trt) and tert-butyloxycarbonyl (Boc) protecting groups.[2]
Experimental data consistently shows that the choice of the side-chain protecting group has a significant impact on the level of D-isomer formation. The use of Fmoc-D-His(Boc)-OH has been demonstrated to be significantly more effective at reducing epimerization compared to the more commonly used Fmoc-D-His(Trt)-OH, especially under forcing conditions like elevated temperatures used in microwave-assisted SPPS.[3][6]
Quantitative Data on D-Isomer Formation
The following tables summarize the percentage of D-histidine isomer formation reported in various studies, highlighting the superior performance of Fmoc-D-His(Boc)-OH in minimizing racemization under different coupling conditions.
Table 1: D-Isomer Formation in Liraglutide Synthesis [7]
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
Table 2: D-Isomer Formation in β-Amyloid (1-42) Synthesis [7]
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 2.88% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 1.29% |
Another protecting group, π-methoxybenzyl (π-Mbom), has also been shown to reduce racemization. In one study, Fmoc-His(MBom)-OH resulted in only 0.3% epimerization with a 5-minute preactivation, compared to 7.8% for Fmoc-His(Trt)-OH under the same conditions.[8]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) and Coupling of Histidine Derivatives
This protocol outlines the key steps for incorporating a D-histidine derivative during Fmoc-based SPPS.
-
Resin Swelling: The solid support resin is swelled in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[4] This is typically a two-step process (e.g., 5 minutes followed by 10 minutes).
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and by-products.[4]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, the Fmoc-D-histidine derivative (e.g., Fmoc-D-His(Boc)-OH or Fmoc-D-His(Trt)-OH) is pre-activated. A common activation solution consists of the amino acid, a coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in DMF.[4]
-
The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed. Reaction times and temperatures should be optimized to ensure complete coupling while minimizing racemization.
-
-
Final Washing: After the coupling is complete, the resin is washed again with DMF and DCM.
-
Peptide Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[4]
Protocol 2: Analysis of Histidine Racemization
This protocol describes the general procedure for quantifying the extent of D-isomer formation.
-
Peptide Hydrolysis: The synthesized peptide is completely hydrolyzed into its constituent amino acids. This is typically achieved by heating the peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reagent forms diastereomeric derivatives with the L- and D-amino acids.
-
RP-HPLC Analysis: The resulting diastereomers are separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The L- and D-histidine derivatives will have different retention times, allowing for their distinct quantification.[4]
-
Calculation of Racemization: The percentage of the D-isomer is calculated based on the integrated peak areas of the D- and L-diastereomers.
Visualizing the Workflow
Caption: Experimental workflow for peptide synthesis and subsequent racemization analysis.
Conclusion and Recommendations
For routine peptide synthesis where racemization is not expected to be a major issue, the more economical Fmoc-D-His(Trt)-OH may be a viable option. However, for the synthesis of peptides where stereochemical integrity is paramount, especially for therapeutic applications or for sequences known to be prone to racemization, the use of Fmoc-D-His(Boc)-OH is strongly recommended.[3] By carefully considering the experimental data, researchers can make informed decisions to optimize their peptide synthesis strategies and ensure the production of high-purity, stereochemically defined peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [merel.si]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peptide Sequences Containing Fmoc-D-His(Fmoc)-OH
For researchers, scientists, and drug development professionals, the synthesis and validation of peptides containing non-standard amino acids like Fmoc-D-His(Fmoc)-OH are critical for advancing therapeutic and research applications. The incorporation of a D-amino acid can enhance peptide stability against enzymatic degradation, a significant advantage in drug design.[1] However, the use of the doubly Fmoc-protected D-histidine derivative presents unique challenges during both synthesis and validation. This guide provides an objective comparison of analytical methodologies for validating peptide sequences containing this compound, supported by experimental data and detailed protocols, to ensure the identity, purity, and stereochemical integrity of the final product.
The Challenge of Validating Peptides with this compound
The primary challenge in utilizing Fmoc-His(Fmoc)-OH, and by extension its D-enantiomer, lies in the lability of the side-chain Fmoc group to the standard piperidine treatment used for Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS). This can lead to premature deprotection of the imidazole side chain, increasing the risk of side reactions and racemization in subsequent coupling steps. Consequently, this derivative is generally more suitable for the synthesis of short peptides or for introducing the D-histidine residue near the N-terminus.
Validation of the final peptide requires a multi-faceted approach to confirm not only the correct amino acid sequence and purity but also to verify the stereochemical configuration of the D-histidine residue. Standard analytical techniques must be adapted to differentiate between the desired peptide and potential diastereomeric impurities.
Comparative Analysis of Validation Techniques
The comprehensive validation of a peptide containing this compound necessitates a combination of chromatographic and spectrometric methods. The performance of key analytical techniques is compared below.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Chiral HPLC | NMR Spectroscopy |
| Primary Application | Purity assessment and quantification of the main peptide product and impurities. | Determination of molecular weight, sequence verification (via fragmentation), and identification of modifications. | Separation and quantification of diastereomers to determine enantiomeric purity. | Detailed structural elucidation, including confirmation of stereochemistry and identification of subtle structural variations. |
| Ability to Confirm D-His | Indirectly, by comparing retention times with a known standard. Cannot distinguish diastereomers without a chiral stationary phase. | Cannot directly distinguish between diastereomers as they have the same mass-to-charge ratio.[2] | Direct separation of the peptide from its all-L or other diastereomeric forms. | Can distinguish between diastereomers based on differences in the chemical environment of specific protons.[3][4] |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a suitable solvent, often with the addition of an acid. | For intact peptide analysis, direct dissolution. For amino acid analysis, acid hydrolysis of the peptide is required.[5][6] | Dissolution in a deuterated solvent. |
| Throughput | High | High | Moderate to High | Low |
| Sensitivity | High (ng to µg range) | Very High (pg to ng range) | High (ng to µg range) | Low (µg to mg range) |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (3-5 equivalents), a coupling reagent like HCTU (3-5 equivalents), and an activator base such as DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 1-5 minutes and add to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of this compound, the same procedure is followed.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize.
II. Validation by RP-HPLC and LC-MS
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
LC-MS Analysis: Couple the HPLC system to a mass spectrometer to obtain the molecular weight of the eluting peaks.
III. Enantiomeric Purity Analysis by Chiral HPLC
This method is crucial for confirming the incorporation and stereochemical integrity of the D-histidine residue.
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the peptide into a hydrolysis tube.
-
Add 500 µL of 6 M DCl in D₂O (using a deuterated acid helps to correct for any racemization that may occur during hydrolysis).[5][6]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Evaporate the acid and reconstitute the amino acid hydrolysate in water.
-
-
Chiral HPLC Conditions:
-
Method A: Derivatization:
-
Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Analyze the resulting diastereomers on a standard C18 RP-HPLC column.
-
-
Method B: Direct Chiral Separation:
-
Analyze the underivatized amino acid hydrolysate on a chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[7]
-
Use an LC-MS compatible mobile phase.
-
-
-
Data Analysis: Quantify the D- and L-histidine peaks to determine the enantiomeric purity.
Data Presentation
Table 1: Comparison of Histidine Protecting Groups and Potential for Racemization
| Histidine Derivative | Key Characteristics | Potential for Racemization |
| Fmoc-His(Trt)-OH | Widely used, stable during synthesis. | Susceptible to racemization, especially with prolonged activation times. |
| Fmoc-His(Boc)-OH | Offers good suppression of epimerization, particularly at higher temperatures. | Significantly reduced racemization compared to Trt-protected histidine. |
| Fmoc-His(Fmoc)-OH | Side-chain Fmoc is labile to piperidine, limiting its use to short peptides or N-terminal positions. | Premature deprotection can expose the imidazole ring, increasing the risk of racemization in subsequent steps. |
Note: The extent of racemization is sequence and condition-dependent.
Visualizations
Caption: Workflow for the synthesis and validation of a peptide containing this compound.
Caption: Logical workflow for selecting the appropriate analytical technique for peptide validation.
Conclusion
The successful validation of a peptide sequence containing this compound is a multi-step process that requires careful consideration of the unique chemical properties of this amino acid derivative. While RP-HPLC and mass spectrometry are essential for determining purity and confirming the primary sequence, they are insufficient on their own to verify the stereochemical integrity of the D-histidine residue. Chiral HPLC, following acid hydrolysis, is the definitive method for quantifying enantiomeric purity and ensuring the desired D-configuration is present. For a comprehensive structural analysis, particularly for complex peptides, NMR spectroscopy provides invaluable, albeit lower throughput, data. By employing a combination of these techniques as outlined in this guide, researchers can confidently validate the synthesis of peptides containing this compound, ensuring the quality and reliability of their results for downstream applications in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Coupling Reagents for Fm-D-Histidine in Peptide Synthesis
The incorporation of histidine into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the high propensity of its chiral center to racemize. This epimerization is primarily catalyzed by the imidazole ring of the histidine side chain, which can act as an intramolecular base during the activation of the carboxyl group. For researchers and drug development professionals, maintaining the stereochemical integrity of synthetic peptides is paramount to ensuring their biological activity and therapeutic efficacy.
This guide provides a detailed comparison of common coupling reagents used for Fmoc-D-histidine, focusing on their efficiency and their effectiveness in minimizing racemization. The data presented is based on studies using the commonly employed side-chain trityl-protected derivative, Fmoc-D-His(Trt)-OH, unless otherwise specified.
Performance of Common Coupling Reagents
The choice of coupling reagent is a critical factor in controlling racemization. Reagents that facilitate rapid amide bond formation without requiring extended pre-activation times or strongly basic conditions are generally preferred. The performance of several classes of coupling reagents is summarized below.
| Coupling Reagent Class | Examples | Key Characteristics & Performance for Histidine Coupling |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU, COMU | These are highly efficient reagents that enable fast coupling times, making them suitable for automated SPPS.[1] HATU, in particular, is known for reacting faster and with less epimerization compared to HBTU.[2] However, they require a base for activation, which can increase racemization risk.[3] HCTU has been shown to offer performance comparable to HATU at a lower cost.[4] COMU is a newer generation reagent with high efficiency, good solubility, and enhanced safety as it does not release explosive byproducts.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP, DEPBT | Phosphonium salts are also very effective for hindered couplings.[5] DEPBT is particularly noteworthy for its remarkable resistance to racemization, making it a reagent of choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[3][6][7] |
| Carbodiimides | DIC, DCC | These reagents, typically used with additives like HOBt or OxymaPure, can significantly suppress racemization. The combination of DIC/Oxyma or DIC/HOBt under base-free, in situ activation conditions is a highly effective method for minimizing epimerization of histidine.[3][5][8] |
Quantitative Comparison of Racemization
The degree of racemization is highly dependent on the specific coupling conditions, including the reagent, base, temperature, and pre-activation time. The following table summarizes experimental data comparing the extent of epimerization for Fmoc-His(Trt)-OH under various coupling protocols.
| Coupling Reagent/Method | Base | Temperature | % D-Isomer (Epimerization) | Reference |
| HCTU / 6-Cl-HOBt (5 min pre-activation) | DIPEA | Room Temp | 7.8% | [9] |
| Microwave-assisted coupling | - | 80°C | 16.6% | [9] |
| Standard Coupling (unspecified reagent) | - | 50°C | 6.8% | [10] |
| DCC / HOBt | - | - | 2.8% | [7] |
| DEPBT | DIEA | - | <0.5% | [7] |
Note: The level of racemization can be significantly influenced by the choice of side-chain protecting group. For instance, using Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, where the racemization-promoting π-nitrogen is protected, dramatically reduces epimerization to as low as 0.3% even with activating agents like HCTU.[9][11]
Experimental Methodologies & Workflows
Accurate comparison requires standardized and optimized protocols. Below are representative experimental protocols for incorporating Fmoc-D-His(Trt)-OH using different classes of coupling reagents to minimize racemization.
Protocol 1: Low-Racemization DIC/Additive Coupling (In-Situ Activation)
This protocol is designed to minimize racemization by avoiding pre-activation and the use of strong tertiary bases.[5][8]
-
Resin Preparation : Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once and wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation : In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 equivalents relative to resin loading) and an additive such as HOBt or OxymaPure (3 eq.) in DMF.
-
Coupling Reaction : Add the amino acid/additive solution to the deprotected peptide-resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.). Crucially, do not pre-activate the mixture.
-
Reaction & Washing : Agitate the mixture at room temperature for 2-4 hours. Monitor reaction completion with a Kaiser test. Once complete, wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Aminium/Uronium Salt Coupling (Minimized Pre-activation)
This protocol is suitable for efficient coupling but requires careful control of the pre-activation time to limit epimerization.[8]
-
Resin Preparation & Deprotection : Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation : In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-4 eq.) and the coupling reagent (e.g., HATU, HCTU) (3-4 eq.) in DMF.
-
Coupling Reaction : Add the activation mixture to the resin immediately. Then, add the base, such as N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) or the less-hindered base 2,4,6-collidine, which has been shown to minimize formation of D-cysteine.[12][13]
-
Reaction & Washing : Agitate at room temperature for 1-2 hours. Monitor and wash as described in Protocol 1.
Visualizing the Process
To better understand the workflows and the chemical logic, the following diagrams illustrate the key processes.
Caption: General workflow for an Fmoc-SPPS coupling cycle.
Caption: Logical flow of the amino acid activation and coupling process.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merel.si [merel.si]
- 11. benchchem.com [benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Fmoc vs. Boc Strategy for D-Histidine Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic incorporation of non-canonical amino acids like D-histidine is crucial for enhancing peptide stability and modulating biological activity. The choice between the two predominant solid-phase peptide synthesis (SPPS) strategies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), significantly influences the efficiency, purity, and stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison of the Fmoc and Boc strategies for the incorporation of D-histidine, with a focus on minimizing side reactions and maximizing yield.
The primary challenge in incorporating histidine, regardless of its stereochemistry, is the high propensity for racemization at the α-carbon.[1] This is primarily due to the basicity of the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2] Consequently, the selection of appropriate protecting groups for both the α-amine (Nα) and the imidazole side chain is critical for successful synthesis.[1]
Fundamental Principles of Fmoc and Boc Strategies
The core difference between the Fmoc and Boc strategies lies in the lability of the Nα-protecting group.[3] The Fmoc strategy utilizes a base-labile protecting group, which is orthogonal to the acid-labile side-chain protecting groups.[4][] In contrast, the Boc strategy employs an acid-labile Nα-protecting group, requiring a graded acid lability for the removal of side-chain protecting groups.[4][6]
Visualizing Peptide Synthesis Strategies
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the distinct chemical pathways of the Fmoc and Boc strategies.
Comparative Analysis of D-Histidine Incorporation
The choice of strategy and, more specifically, the side-chain protecting group for D-histidine, has a profound impact on the prevention of racemization.
Fmoc Strategy for D-Histidine
The Fmoc strategy is often favored for its milder deprotection conditions (piperidine in DMF), which are compatible with a wider range of sensitive functionalities.[] For histidine, the most common side-chain protecting groups are Trityl (Trt) and Boc.
-
Fmoc-D-His(Trt)-OH : This is a widely used derivative, but it is known to be susceptible to significant racemization, especially during prolonged activation times or with base-mediated coupling methods.[3][8] The unprotected Nπ-nitrogen of the imidazole ring can facilitate the abstraction of the α-proton, leading to a loss of chirality.[3]
-
Fmoc-D-His(Boc)-OH : This derivative has demonstrated superior performance in suppressing racemization.[3][9] The Boc group on the imidazole side chain effectively shields the Nπ-nitrogen, reducing its basicity and thus minimizing the risk of α-proton abstraction.[9] This makes it particularly suitable for syntheses requiring elevated temperatures, such as microwave-assisted SPPS.[10]
Boc Strategy for D-Histidine
The Boc strategy, while employing harsher acidic conditions for Nα-deprotection (TFA in DCM), remains a robust method, particularly for the synthesis of longer or more hydrophobic peptides.[] Common side-chain protecting groups for Boc-histidine include Boc and Dinitrophenyl (Dnp).
-
Boc-D-His(Boc)-OH : The use of a Boc group for both Nα and side-chain protection simplifies the final deprotection step. However, the side-chain Boc group can be prematurely removed during the repetitive acidolytic deprotection of the Nα-Boc group in subsequent coupling cycles, limiting its application to shorter peptides or for introducing histidine near the N-terminus.
-
Boc-D-His(Dnp)-OH : The Dnp group is highly stable to the acidic conditions used for Nα-Boc removal. However, its removal requires a separate thiolysis step, which adds complexity to the synthesis workflow.
Quantitative Data on Racemization
The following table summarizes experimental data on the extent of racemization (epimerization to the L-isomer) observed with different protected D-histidine derivatives under various coupling conditions.
| D-Histidine Derivative | Synthesis Conditions | % L-Isomer Formation (Racemization) | Reference |
| Fmoc-D-His(Trt)-OH | 50°C, 10 min coupling | 6.8% | [3][10] |
| Fmoc-D-His(Boc)-OH | 50°C, 10 min coupling | 0.18% | [3][10] |
| Fmoc-D-His(Trt)-OH | 90°C, 2 min coupling | >16% | [10] |
| Fmoc-D-His(Boc)-OH | 90°C, 2 min coupling | 0.81% | [10] |
Note: The data presented is for L-histidine racemization, which is directly applicable to the racemization of D-histidine to its L-isomer under the same conditions.
Experimental Protocols
Protocol 1: Fmoc-D-His(Boc)-OH Incorporation
This protocol is recommended for minimizing racemization, especially in challenging couplings.
-
Resin Swelling : Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Activation : In a separate vessel, pre-dissolve Fmoc-D-His(Boc)-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) and allow to pre-activate for 1-2 minutes.[1]
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours. For difficult couplings, the temperature can be raised to 50°C.[1]
-
Washing : Wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).[1]
-
Monitoring : Confirm coupling completion using a qualitative ninhydrin test.[1]
Protocol 2: Boc-D-His(Boc)-OH Incorporation
This protocol is suitable for the synthesis of shorter peptides where D-histidine is not at a position requiring numerous subsequent deprotection cycles.
-
Resin Preparation : Start with the resin-bound peptide bearing a free N-terminal amine after TFA deprotection and neutralization.[3]
-
Amino Acid Activation : In a separate vessel, dissolve Boc-D-His(Boc)-OH (3 equivalents), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 2-5 minutes.
-
Coupling : Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing : Wash the resin with DMF (3 times), DCM (3 times), and isopropanol (3 times).
-
Boc Deprotection : Treat the resin with 50% TFA in DCM for 30 minutes for the subsequent coupling cycle.
Conclusion
For the high-fidelity incorporation of D-histidine with minimal racemization, the Fmoc strategy utilizing Fmoc-D-His(Boc)-OH is demonstrably superior , particularly in syntheses that may require elevated temperatures.[1][3][10] The Boc side-chain protection effectively mitigates the primary mechanism of histidine racemization.
While the Boc strategy remains a viable option , the choice of side-chain protection for D-histidine requires careful consideration of the peptide length and the position of the histidine residue to avoid premature deprotection. The selection of the appropriate strategy and protected amino acid derivative should be made in conjunction with optimized coupling protocols to ensure the synthesis of chirally pure and biologically active peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. merel.si [merel.si]
A Researcher's Guide to Evaluating the Stereochemical Integrity of Synthetic Peptides
The therapeutic efficacy and safety of synthetic peptides are intrinsically linked to their precise three-dimensional structure. A critical aspect of this structure is the stereochemical integrity of the constituent amino acids. During peptide synthesis, the activation of amino acids for coupling can lead to racemization, the conversion of an L-amino acid to its D-enantiomer. This introduction of stereochemical impurities can significantly alter the peptide's biological activity, receptor binding, and susceptibility to degradation.[1][2] Therefore, robust analytical methods for detecting and quantifying the extent of racemization are essential for quality control in research, drug development, and manufacturing.
This guide provides a comparative overview of the most common analytical techniques used to assess the stereochemical purity of synthetic peptides. We will delve into the principles, performance characteristics, and detailed experimental protocols for each method to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their needs.
Comparative Overview of Analytical Methods
The choice of an analytical method for evaluating stereochemical integrity depends on several factors, including the required sensitivity, the complexity of the peptide, available instrumentation, and the need for high-throughput analysis. The primary techniques employed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
| Analytical Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[3][4] | Typically in the range of 0.05% to 0.1% of the minor enantiomer.[5] | High resolution, well-established methods, good for quantification, and can sometimes be used for intact peptides.[6] | Method development can be complex, and may require derivatization for amino acid analysis.[6] |
| Chiral GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection.[6][7] | Can detect down to 0.1% of the unnatural enantiomer.[6] | High sensitivity and specificity, excellent for quantifying trace amounts of D-isomers.[4][8] | Requires peptide hydrolysis and derivatization, which can be time-consuming and a potential source of artifacts.[6] |
| Capillary Electrophoresis (CE) | Separation of isomers in a capillary based on differences in their electrophoretic mobility in the presence of a chiral selector.[5] | As low as 0.05% of the major compound.[5][9] | High separation efficiency, low sample and reagent consumption, and can analyze intact peptides.[5][9] | Can be sensitive to small variations in buffer pH, and method development can be challenging.[5][9] |
Experimental Workflows and Logical Relationships
The general process for assessing the stereochemical integrity of a synthetic peptide involves a series of steps from sample preparation to data analysis. The choice between analyzing the intact peptide or hydrolyzing it into its constituent amino acids is a critical decision point that depends on the chosen analytical method.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The method can be applied to the intact peptide or to the amino acid hydrolysate. Analysis of the intact peptide is advantageous as it avoids potential racemization during hydrolysis.
Protocol for Intact Peptide Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable mobile phase solvent.
-
Chromatographic System:
-
Column: A chiral stationary phase (CSP) column (e.g., CHIROBIOTIC, CYCLOBOND).[3]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, optimized for the specific peptide and column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-230 nm.[6]
-
-
Analysis: Inject the sample onto the HPLC system. The diastereomers (the desired all-L peptide and the peptide containing one or more D-amino acids) will have different retention times.
-
Data Analysis: Identify the peaks corresponding to the different stereoisomers by comparing with reference standards if available. Quantify the amount of the undesired isomer by comparing its peak area to the total peak area of all isomers.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method that requires the peptide to be hydrolyzed into its constituent amino acids, which are then derivatized to make them volatile.
Protocol for Amino Acid Analysis:
-
Peptide Hydrolysis:
-
Derivatization:
-
Esterification: Add an acidic alcohol (e.g., 3N HCl in isobutanol) and heat to form amino acid esters.
-
Acylation: Add an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino and side-chain functional groups.
-
-
GC-MS System:
-
Column: A chiral capillary column (e.g., Chirasil-Val).[6]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient is used to separate the derivatized amino acids (e.g., start at 70°C, hold for 2 minutes, then ramp to 180°C at 4°C/min).[4]
-
Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
-
Data Analysis: Integrate the peaks corresponding to the D- and L-enantiomers of each amino acid. Calculate the percentage of the D-isomer based on the peak area ratios, correcting for any hydrolysis-induced racemization by monitoring the incorporation of deuterium.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-D-His(Fmoc)-OH and Its Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of the amino acid histidine presents a significant challenge. The inherent properties of its imidazole side chain make it particularly susceptible to racemization during synthesis, which can compromise the purity, yield, and biological activity of the final peptide. The selection of the appropriate side-chain protecting group for the Fmoc-histidine derivative is a critical factor in mitigating these issues.
This guide provides an objective comparison of the performance of peptides synthesized using Fmoc-D-His(Fmoc)-OH versus more commonly employed alternatives, with a focus on their analysis by High-Performance Liquid Chromatography (HPLC). While direct comparative studies on this compound are limited due to its inherent drawbacks, this guide will leverage data from studies on other Fmoc-histidine derivatives to provide a comprehensive overview for researchers.
The Challenge of Histidine Racemization
The primary difficulty when incorporating histidine in SPPS is the prevention of racemization at the α-carbon.[1] The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[1] This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, thereby compromising the stereochemical integrity of the peptide.[1][2] This side reaction is particularly pronounced during the coupling step, especially with prolonged pre-activation times or at elevated temperatures.[1]
Performance Comparison of Fmoc-Histidine Derivatives
The choice of a protecting group for the histidine side chain directly impacts the crude purity of the synthesized peptide and the extent of side reactions, most notably racemization. The use of an Fmoc group for the side-chain protection of histidine, as in this compound, is a less common strategy.[3] The main challenge with this approach is that the side-chain Fmoc group is labile under the same basic conditions (e.g., piperidine treatment) used to remove the Nα-Fmoc group during each cycle of peptide synthesis.[3][4] This lack of orthogonality restricts its use, particularly in the synthesis of longer peptides.[3]
In contrast, derivatives with protecting groups on the π-nitrogen of the imidazole ring, such as Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, are highly effective at suppressing racemization.[3][5]
Below is a summary of quantitative data from studies comparing different Fmoc-histidine protecting groups.
| Fmoc-Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Crude Purity (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | Not Reported | [3][6] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 | Not Reported | [3][6] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 | Not Reported | [3][5] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | Comparable to His(Trt) | [7] |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | Comparable to His(Boc) | [7] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 | Not Reported | [7] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 | Not Reported | [7] |
Key Observations and Recommendations:
-
High Racemization with Trt Protection: Fmoc-His(Trt)-OH is highly susceptible to racemization, particularly with extended activation times and at elevated temperatures.[3][6][8]
-
Superior Alternatives: Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH demonstrate significantly lower levels of racemization, making them superior choices for maintaining chiral purity.[3][7]
-
π-Nitrogen Protection is Key: Protecting groups on the π-nitrogen of the imidazole ring are particularly effective at suppressing racemization.[3][5]
-
Limitations of Fmoc-His(Fmoc)-OH: The lability of the side-chain Fmoc group limits the utility of Fmoc-His(Fmoc)-OH in the synthesis of longer peptides.[3]
For syntheses where high chiral purity is paramount, especially when employing microwave heating or for long and complex peptides, researchers should strongly consider using alternatives to Fmoc-His(Trt)-OH, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a general guideline for SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[3]
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating it with a solution of 20% piperidine in DMF for 10-20 minutes.[3]
-
Washing: Thoroughly wash the resin with DMF followed by dichloromethane (DCM).[3]
-
Amino Acid Coupling: For standard amino acids, use a 5-fold excess of the Fmoc-amino acid, activated with a suitable coupling reagent (e.g., HCTU, DIC/Oxyma) and a base (e.g., DIPEA) in DMF.[3]
-
Washing: Wash the resin with DMF and DCM after the coupling step.[3]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.[3]
-
Final Deprotection and Cleavage: Perform a final N-terminal Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[9]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[3]
HPLC Analysis Protocol for Histidine-Containing Peptides
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A or a suitable solvent and filter it before injection.[3]
-
HPLC System and Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm).[3] A C4 or C8 column may be beneficial for very hydrophobic peptides.[10]
-
Mobile Phases:
-
Gradient: A typical analytical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes.[3] This should be optimized based on the peptide's hydrophobicity.[10]
-
Detection: Monitor the elution profile at 220 nm for the peptide backbone and 280 nm if the peptide contains aromatic residues.[10]
Visualizing the Workflow and Racemization Mechanism
The following diagrams illustrate the general workflow for SPPS and HPLC analysis, and the mechanism of histidine racemization.
Caption: General workflow for solid-phase peptide synthesis and subsequent HPLC analysis.
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Bot Verification [merel.si]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Manual vs. Automated Synthesis of D-Histidine Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides containing D-histidine presents a unique set of challenges and choices. The incorporation of D-amino acids is a key strategy to enhance the stability of peptides against enzymatic degradation, thereby improving their therapeutic potential. However, the imidazole side chain of histidine makes it particularly susceptible to racemization during synthesis, a critical issue when the specific stereochemistry of D-histidine is desired. This guide provides an objective comparison of manual and automated solid-phase peptide synthesis (SPPS) for D-histidine-containing peptides, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthesis strategy.
Performance Comparison: Manual vs. Automated Synthesis
The decision between manual and automated peptide synthesis involves a trade-off between control, throughput, cost, and reproducibility. The synthesis of peptides containing D-histidine is particularly sensitive to the chosen method due to the risk of racemization.
Quantitative Data Summary
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Synthesis Time (per cycle) | 80 - 150 minutes[1] | 15 - 60 minutes[2] | Automated systems, especially those with microwave assistance, can dramatically reduce cycle times.[2] |
| Typical Crude Purity | Variable (operator-dependent); a rapid manual method reported an average of 70%[1][3] | Generally consistent and can be higher for standard sequences; a comparative study showed 50% for microwave-assisted synthesis[1] | Purity is highly sequence-dependent. For histidine-containing peptides, racemization can lower the purity of the desired stereoisomer.[1] |
| Typical Yield | Highly dependent on operator skill and can be affected by resin loss during manual handling[2] | Generally higher and more reproducible due to precise, automated fluid handling that minimizes resin loss[2] | Difficult couplings, such as those involving histidine, may necessitate double coupling, which can impact the overall yield in both methods.[1] |
| Racemization of D-Histidine | Can be significant and is highly dependent on coupling conditions and operator technique[2] | Can be minimized with optimized protocols, though still a concern, especially at elevated temperatures[2][4] | The choice of coupling reagents, activation time, and the use of additives are critical for suppressing racemization in both methods.[2] |
| Reproducibility | Lower, with a higher potential for operator-to-operator variability[1] | High, as automated systems perform each step with high precision, leading to consistent results between runs[1] | Automation is advantageous for producing multiple batches of the same peptide under cGMP conditions.[1] |
| Cost (Initial Investment) | Low, requiring basic laboratory glassware and shakers[1][2] | High, as automated synthesizers represent a significant capital investment[1][2] | For high-throughput synthesis, automated systems can be more cost-effective in the long run due to optimized reagent use and reduced labor.[1] |
| Flexibility | High, allowing for real-time adjustments, troubleshooting, and the use of non-standard building blocks[1] | Moderate to high, depending on the synthesizer's software and hardware capabilities. Open systems offer greater protocol customization.[1] | Manual synthesis is often favored for exploratory and complex peptide synthesis. |
Experimental Protocols
Detailed methodologies for both manual and automated synthesis, along with protocols for the analysis of the final peptide product, are crucial for obtaining high-quality D-histidine peptides.
Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Peptide
This protocol outlines the manual synthesis of a generic peptide containing D-histidine using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[1]
-
Fmoc Deprotection:
-
D-Histidine Coupling:
-
In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). To minimize racemization, keep the pre-activation time short or use an in-situ activation approach.[2]
-
Add the activated D-histidine solution to the deprotected resin and agitate for 30-120 minutes.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and then DMF again (2-3 times).
-
Peptide Chain Elongation: Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with DMF and DCM, and then dry it under vacuum.
-
Add a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide.
Automated Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Peptide
This protocol describes a general procedure for automated synthesis. Specific parameters will vary depending on the make and model of the peptide synthesizer.
-
Setup:
-
Load the appropriate resin into the reaction vessel.
-
Program the peptide sequence and the desired synthesis protocol into the synthesizer's software.
-
-
Automated Synthesis Cycle: The instrument will automatically perform the following steps for each amino acid:
-
Resin Swelling: The resin is washed with DMF.
-
Fmoc Deprotection: A 20% piperidine in DMF solution is delivered to the reaction vessel for a programmed duration. This is often followed by a second piperidine treatment.
-
Washing: The resin is washed multiple times with DMF.
-
Amino Acid Coupling: The synthesizer delivers the Fmoc-amino acid solution (including Fmoc-D-His(Trt)-OH), coupling agent, and base to the reaction vessel. For difficult couplings like histidine, a "double coupling" protocol can be programmed where the coupling step is repeated.[1]
-
Washing: The resin is washed with DMF to remove excess reagents.
-
-
Final Cleavage and Deprotection: Upon completion of the synthesis, the resin is typically removed from the synthesizer for manual cleavage and deprotection as described in the manual protocol (step 6).[1] Some advanced systems may offer automated cleavage capabilities.
-
Purification: The crude peptide is purified using RP-HPLC as in the manual protocol.
Analytical Protocols for Purity and Racemization Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis:
-
Principle: This technique separates the target peptide from impurities based on hydrophobicity.
-
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Inject the sample into an RP-HPLC system equipped with a C18 column.
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of an ion-pairing agent (e.g., trifluoroacetic acid).
-
Monitor the elution profile with a UV detector at 210-220 nm.
-
The purity is calculated by comparing the peak area of the desired peptide to the total area of all peaks.
-
Mass Spectrometry (MS) for Identity Confirmation:
-
Principle: MS measures the mass-to-charge ratio of ionized molecules, allowing for the confirmation of the molecular weight of the synthesized peptide.
-
Procedure: The purified peptide is introduced into a mass spectrometer to verify that the experimental molecular weight matches the theoretical molecular weight.
Chiral Chromatography for Racemization Analysis:
-
Principle: This specialized HPLC technique uses a chiral stationary phase to separate enantiomers (L- and D-isomers) of the amino acids after peptide hydrolysis.
-
Procedure:
-
Hydrolyze the peptide into its constituent amino acids.
-
Derivatize the amino acids to make them volatile.
-
Inject the derivatized sample into a gas chromatograph or HPLC system equipped with a chiral column.
-
Quantify the ratio of D-histidine to L-histidine to determine the extent of racemization.
-
Visualizing Workflows and Biological Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for SPPS, highlighting the iterative nature of the process and the key differences between manual and automated execution.
Endosomal Escape Pathway of Histidine-Rich Peptides
Histidine-rich peptides, which can include D-histidine for enhanced stability, are known to facilitate the delivery of therapeutic cargo into cells by promoting endosomal escape. This is due to the "proton sponge" effect of the imidazole side chains of histidine.
Generic G Protein-Coupled Receptor (GPCR) Signaling Pathway
Many peptide-based drugs, including those containing D-histidine for increased potency and stability (e.g., LHRH analogs), exert their effects by binding to G protein-coupled receptors (GPCRs).[5]
References
Safety Operating Guide
Safeguarding Laboratory Environments: A Comprehensive Guide to the Disposal of Fmoc-D-His(Fmoc)-OH
For Immediate Release
Proper management and disposal of chemical reagents are paramount for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document provides detailed, step-by-step procedures for the safe disposal of Fmoc-D-His(Fmoc)-OH, a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing risks and adhering to hazardous waste regulations.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
Table 1: GHS Hazard Summary for this compound [1]
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2] |
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 2: Mandatory Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat is required to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[2] |
II. Step-by-Step Disposal Procedures
All waste containing this compound, including the pure compound, solutions, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.
Experimental Protocol: Solid Waste Disposal
-
Segregation: Do not mix solid this compound with other types of waste.[2]
-
Packaging: Place the solid waste in a clearly labeled and sealed container. The original container is suitable if it is in good condition.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible chemicals like acids.[2]
-
Final Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[2]
Solutions containing this compound require careful handling and disposal.
Experimental Protocol: Liquid Waste Disposal
-
Segregation: Collect liquid waste containing this compound in a dedicated, sealed container. Depending on the solvent, it may need to be classified as halogenated or non-halogenated waste.
-
Packaging: Use a leak-proof container compatible with the solvent used.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Final Disposal: Follow your institution's procedures for the disposal of hazardous liquid waste.
Disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are considered contaminated solid waste.
Experimental Protocol: Contaminated Solid Waste Disposal
-
Collection: Place all contaminated solid waste into a designated, labeled container or a durable, leak-proof plastic bag.[2]
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the contaminant, for example, "Solid waste contaminated with this compound".[2]
-
Storage and Disposal: Store the container in the designated hazardous waste area and dispose of it through your institution's hazardous waste program.[2]
III. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol: Spill Response
-
Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent materials. For solid spills, use appropriate tools to place the material into a waste disposal container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, such as isopropanol, followed by soap and water.[2]
-
Disposal: Collect all cleanup materials, including absorbents and contaminated PPE, and dispose of them as hazardous waste according to the procedures outlined above.[2]
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the disposal of waste from this compound use.
It is imperative to consult your institution's specific safety and waste disposal guidelines, as local regulations may vary. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and safety.
References
Personal protective equipment for handling Fmoc-D-His(Fmoc)-OH
Essential Safety and Handling Guide for Fmoc-D-His(Fmoc)-OH
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 200926-18-7) was found. The following guidance is based on the safety information for the closely related compound Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-L-histidine (Fmoc-His(Fmoc)-OH) and general practices for handling Fmoc-protected amino acids. Researchers should always consult their institution's specific safety protocols and perform a risk assessment before handling any chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
Immediate Safety and First Aid
Fmoc-protected amino acids are chemical reagents that require careful handling. Based on analogous compounds, this compound may cause skin, eye, and respiratory irritation. In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood | Minimizes the inhalation of dust particles. |
Operational Plan for Handling
Proper handling procedures are essential to prevent contamination and ensure safety.
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Step-by-Step Handling Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items.
-
Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work area. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or contaminated solid this compound and contaminated consumables (e.g., weigh boats, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound and other reagents from the synthesis process must be collected in a separate, labeled hazardous liquid waste container. |
| Spill Cleanup | In the event of a spill, evacuate the area and alert personnel. Wear appropriate PPE. For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb with an inert material. Decontaminate the spill area. All cleanup materials should be disposed of as hazardous waste.[1] |
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional requirements.
Final Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations through a licensed professional waste disposal service. Do not dispose of down the drain or with general laboratory trash.[1]
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
